7-Chloroquinoline-8-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597511 | |
| Record name | 7-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87293-44-5 | |
| Record name | 7-Chloro-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-8-carboxylic Acid
This technical guide provides a detailed overview of the primary synthesis pathways for 7-chloroquinoline-8-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a heterocyclic compound of significant interest due to its utility as a building block in organic synthesis. Its structure, featuring a quinoline core with chloro and carboxylic acid functionalities, makes it a versatile precursor for a range of biologically active molecules. This guide will focus on the most direct and published methods for its synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Primary Synthesis Pathway: Oxidation of 7-Chloro-8-methylquinoline
The most direct and industrially relevant method for the preparation of this compound is the oxidation of 7-chloro-8-methylquinoline. This process typically utilizes oxygen as the oxidant in the presence of a catalyst system.
Reaction Scheme
The overall reaction involves the conversion of the methyl group at the 8-position of the quinoline ring into a carboxylic acid group.
Caption: Oxidation of 7-chloro-8-methylquinoline to this compound.
Experimental Protocol
The following protocol is based on the method described in patent literature[1][2].
Materials:
-
7-chloro-8-methylquinoline
-
Acetonitrile (solvent)
-
N-hydroxyphthalimide (catalyst)
-
Azobisisobutyronitrile (initiator)
-
Oxygen (oxidant)
-
Nitrogen (for inerting)
-
Hastelloy autoclave
Procedure:
-
Charging the Reactor: In a 100 ml Hastelloy autoclave, add 10 grams of 7-chloro-8-methylquinoline, 40 milliliters of acetonitrile, 0.38 grams (0.04 equivalents) of N-hydroxyphthalimide, and 0.18 grams (0.02 equivalent) of azobisisobutyronitrile.[1]
-
Inerting and Pressurizing: Close the autoclave and purge the system with nitrogen twice, followed by purging with oxygen three times. Pressurize the reactor with oxygen to 4 MPa.[1]
-
Reaction: Heat the reaction mixture to 90°C and maintain the reaction for 9 hours. During the reaction, ensure that the oxygen pressure in the reactor does not fall below 4 MPa.[1]
-
Work-up: After the reaction is complete, cool the reactor down and depressurize it.
-
Isolation: Perform a solid-liquid separation (e.g., filtration) on the resulting mixture to isolate the solid product. The filtrate, which contains the reaction solvent and catalyst, can potentially be recycled.[2]
-
Purification: Dry the isolated solid to obtain 7-chloro-8-quinoline carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Quantitative Data
The following table summarizes the quantitative data from a representative experiment.
| Parameter | Value | Reference |
| Starting Material | 7-chloro-8-methylquinoline (10 g) | [1] |
| Solvent | Acetonitrile (40 ml) | [1] |
| Catalyst | N-hydroxyphthalimide (0.38 g) | [1] |
| Initiator | Azobisisobutyronitrile (0.18 g) | [1] |
| Oxygen Pressure | 4 MPa | [1] |
| Temperature | 90°C | [1] |
| Reaction Time | 9 hours | [1] |
| Product Yield | 62.6% | [2] |
| Product Purity | 95.9% (by weight) | [2] |
Alternative Synthesis Pathway: Gould-Jacobs Cyclization
While the oxidation of 7-chloro-8-methylquinoline is a direct approach, the Gould-Jacobs reaction represents a more classical method for constructing the quinoline ring system. This pathway would involve the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization, hydrolysis, and decarboxylation. A plausible, though not explicitly detailed for this specific isomer in the search results, pathway would start from 2-amino-3-chlorobenzoic acid.
Conceptual Workflow
Caption: Conceptual workflow for a Gould-Jacobs based synthesis of a 7-chloroquinoline scaffold.
This classical approach is generally multi-step and may result in lower overall yields compared to the direct oxidation method. The provided search results describe this methodology for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid from 3-chloroaniline, which serves as a useful reference for the general steps involved.[3]
Modern Synthetic Approaches: Directed Metalation
Modern synthetic organic chemistry offers alternative strategies for the functionalization of quinoline rings. One such approach is directed ortho-metalation.
Conceptual Pathway
This method would involve the use of a directing group on the quinoline ring to facilitate metalation (e.g., with a strong base like an organolithium or a magnesium amide reagent) at the C8 position, followed by quenching with an electrophile like carbon dioxide to introduce the carboxylic acid group.
Caption: Conceptual pathway for the synthesis via directed metalation.
Research on the magnesiation of 7-chloroquinolines has shown that functionalization at the C8 position is feasible using reagents like TMPMgCl·LiCl. While the direct carboxylation was not explicitly detailed for this substrate in the provided results, it represents a viable and modern approach to consider for this transformation.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct oxidation of 7-chloro-8-methylquinoline. This method offers a high-yielding and relatively straightforward route to the target compound. While classical methods like the Gould-Jacobs cyclization and modern techniques such as directed metalation present alternative strategies, the oxidation pathway is currently the most well-documented and practical approach for the preparation of this valuable synthetic intermediate. Further research into continuous flow processes for the metalation and carboxylation of 7-chloroquinoline could offer a scalable and efficient alternative in the future.
References
The Gould-Jacobs Cyclization: A Comprehensive Technical Guide to the Synthesis of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline scaffolds. This technical guide offers an in-depth exploration of the Gould-Jacobs cyclization specifically tailored for the preparation of 7-chloroquinoline derivatives, a class of compounds with significant applications in medicinal chemistry, most notably as precursors to antimalarial drugs like chloroquine. This document provides detailed experimental protocols for both conventional and microwave-assisted synthesis, a comparative analysis of reaction conditions and yields, and a thorough examination of the reaction mechanism. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] The Gould-Jacobs reaction, first reported in 1939, offers a powerful strategy for the construction of the 4-hydroxyquinoline core, which can be further functionalized.[2] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone.[3]
This guide focuses on the application of the Gould-Jacobs reaction for the synthesis of 7-chloroquinoline derivatives, which are critical intermediates in the production of several pharmaceuticals.[3] The presence of the chlorine atom at the 7-position is a key structural feature for the biological activity of many quinoline-based drugs. We will explore both traditional thermal cyclization methods and modern microwave-assisted protocols that offer significant advantages in terms of reaction time and efficiency.[1]
The Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:
-
Condensation: The synthesis begins with a nucleophilic attack by the amino group of the aniline (in this case, 3-chloroaniline) on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]
-
Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[1]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[4]
-
Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[3]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[3]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of 7-chloroquinoline derivatives via the Gould-Jacobs cyclization. Both conventional heating and microwave-assisted methods are described.
Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[4]
Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate
-
Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heating: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.
Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[5]
-
Heating: Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30-60 minutes.[4]
-
Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Purification: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[4] Using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[4]
Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
-
Reaction Setup: Suspend the dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[5]
-
Heating: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[5]
-
Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[5]
-
Purification: Collect the solid by filtration, wash with cold water, and dry.[5]
Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline
-
Reaction Setup: Place the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heating: Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[5]
-
Purification: The resulting crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[5]
Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[5]
Step 1 & 2: One-Pot Condensation and Cyclization
-
Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[5] The excess DEEM can serve as both a reagent and a solvent.[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for examples).[5] Monitor the internal pressure, which can reach up to 24 bar.[4]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[5]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[5]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The product is typically of high purity (>95%).[4]
Subsequent saponification and decarboxylation steps can be carried out as described in the conventional protocol (Section 3.1, Steps 3 and 4).
Data Presentation: Comparative Analysis
The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction conditions. The following table summarizes quantitative data from a microwave-assisted synthesis, highlighting the impact of temperature and reaction time on product yield.
Table 1: Microwave-Assisted Gould-Jacobs Cyclization of Aniline and DEEM [5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | - | 1 |
| 2 | 300 | 1 | - | 37 |
| 3 | 250 | 20 | - | Low |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | - | 47 |
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization.[5] At 250 °C, even after 20 minutes, the product yield remains low.[5] Increasing the temperature to 300 °C significantly improves the yield.[5] However, prolonged reaction times at high temperatures can lead to degradation of the product.[5] An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[5]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of 7-chloroquinoline derivatives using the Gould-Jacobs reaction.
Applications in Drug Development
The Gould-Jacobs reaction is a vital synthetic tool for accessing the quinolone core structure, which is a key pharmacophore in numerous pharmaceuticals.[5] Its applications are widespread and significant:
-
Antimalarial Agents: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine and amodiaquine. The synthesis of 4,7-dichloroquinoline, a crucial precursor for these drugs, can be achieved using the Gould-Jacobs reaction.[5]
-
Quinolone Antibiotics: A large class of broad-spectrum antibiotics is based on the quinolone and fluoroquinolone scaffold. The Gould-Jacobs reaction provides a direct and efficient route to key intermediates for the synthesis of drugs such as nalidixic acid, rosoxacin, and oxolinic acid.[5]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[5]
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly enhanced reaction efficiency, leading to shorter reaction times and improved yields.[2] This technical guide has provided a comprehensive overview of the application of this reaction for the synthesis of 7-chloroquinoline derivatives, offering detailed protocols, comparative data, and mechanistic insights to aid researchers and drug development professionals in the practical application of this important synthetic transformation.
References
Physicochemical Properties of 7-Chloroquinoline-8-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Chloroquinoline-8-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide presents a compilation of data from structurally related molecules to offer valuable insights. It also details standardized experimental protocols for determining key physicochemical parameters, essential for research and development in medicinal chemistry and materials science.
Core Physicochemical Data
Table 1: General and Computed Properties of this compound and Related Compounds
| Property | This compound | 7-Chloroquinoline | 7-Chloroquinolin-8-amine | 5-Chloro-8-hydroxyquinoline-7-carboxylic acid | 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) |
| Molecular Formula | C₁₀H₆ClNO₂ | C₉H₆ClN[1] | C₉H₇ClN₂[2] | C₁₀H₆ClNO₃[3] | C₁₀H₅Cl₂NO₂[4] |
| Molecular Weight ( g/mol ) | 207.61 | 163.60[1] | 178.62[2] | 223.61[3] | 242.05[4] |
| CAS Number | 87293-44-5[5] | 612-61-3[1] | 6338-98-3[2] | 205040-62-6[3] | Not specified |
| Computed LogP | Not Available | 2.9[1] | 2.1[2] | 2.5[3] | Not Available |
| Hydrogen Bond Donors | 1 | 0 | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 1 | 2 | 4 | 3 |
| Rotatable Bond Count | 1 | 0 | 0 | 1 | 1 |
| Topological Polar Surface Area (Ų) | Not Available | 12.9[1] | 38.9[2] | 70.4[3] | Not Available |
Table 2: Experimental Physicochemical Properties of Related Quinolines
| Property | 8-Hydroxyquinoline-7-carboxylic acid |
| Melting Point (°C) | 208-209 (decomp)[6] |
| Boiling Point (°C) | 384.7±32.0 (Predicted)[6] |
| Flash Point (°C) | 186.5[6] |
| Vapor Pressure (mmHg at 25°C) | 1.66E-05[6] |
| LogP | 1.63860[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following section outlines standard experimental protocols.
Determination of Partition Coefficient (LogP)
The shake-flask method is the gold standard for experimentally determining the LogP value, which indicates the lipophilicity of a compound.[7]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[8][9]
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases.[8]
-
Partitioning: Add the second phase to the solution containing the compound. The mixture is then shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9][10]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]
Determination of Acid Dissociation Constant (pKa)
The pKa value, which describes the acidity of a compound, can be determined using UV-Vis spectrophotometry.[9]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with a range of known pH values.[9]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). This stock solution is then diluted into each of the different pH buffers in a 96-well microtiter plate.[9]
-
UV-Vis Measurement: The UV-Vis absorbance spectrum of the compound in each buffer is measured using a spectrophotometer.
-
Data Analysis: The absorbance values at a specific wavelength, where the ionized and non-ionized forms of the compound have different absorbances, are plotted against the pH.
-
pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.
Biological and Synthetic Context
7-Chloroquinoline derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[12][13][14] The synthesis of these compounds often involves the reaction of a substituted aniline with a quinoline precursor.[15] For instance, the preparation of 7-chloro-8-quinoline carboxylic acid can be achieved through the oxidation of 7-chloro-8-methylquinoline.[16]
Many 7-chloroquinoline-based compounds exert their biological effects by acting as kinase inhibitors or by intercalating with DNA.[17][18] The development of novel derivatives often focuses on modifying substituents on the quinoline core to enhance potency and selectivity.
References
- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-8-hydroxyquinoline-7-carboxylic acid | C10H6ClNO3 | CID 14534767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 87293-44-5|this compound|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. enamine.net [enamine.net]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. 7-Chloro-3-methylquinoline-8-carboxylic acid [myskinrecipes.com]
- 18. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 7-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core technical information on 7-Chloroquinoline-8-carboxylic acid, a key chemical intermediate. This document outlines its identification, physicochemical properties, and detailed methodologies for its synthesis and characterization, designed for use in research and development settings.
Core Identification and Properties
This compound is a quinoline derivative notable for its role as a precursor in the synthesis of various compounds, including the herbicide Quinclorac.[1] Its unique structure lends itself to further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 87293-44-5 | [1][2] |
| Molecular Formula | C10H6ClNO2 | [1][3] |
| Molecular Weight | 207.61 g/mol | [1] |
| InChI | InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | [3] |
| SMILES | C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | [3] |
| Monoisotopic Mass | 207.00871 Da | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and analytical characterization of this compound.
Synthesis: Oxidation of 7-Chloro-8-methylquinoline
A common method for the preparation of this compound involves the direct oxidation of the corresponding 8-methylquinoline.[4][5]
Materials:
-
7-Chloro-8-methylquinoline
-
Nitric acid or Nitric oxide
-
Sulphuric acid
-
Heavy metal catalyst (e.g., Vanadium pentoxide)
-
Oxygen
-
N-hydroxyphthalimide (as a catalyst alternative)
-
Azobisisobutyronitrile (as a catalyst alternative)
-
Appropriate organic solvent (e.g., as specified in the chosen literature method)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, dissolve 7-Chloro-8-methylquinoline in a suitable solvent.
-
Add the catalyst (e.g., N-hydroxyphthalimide and azobisisobutyronitrile) to the reaction mixture.[5]
-
With vigorous stirring, introduce the oxidizing agent. If using oxygen, bubble it through the reaction mixture.[5]
-
Maintain the reaction at a controlled temperature as described in the specific method. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the product is separated from the reaction mixture. This typically involves a solid-liquid separation to isolate the crude this compound.[5]
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of the protons in the molecule. Protons on the quinoline ring and the carboxylic acid proton will have characteristic chemical shifts.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will have a distinct downfield chemical shift (typically 160-180 ppm).[6]
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Characteristic Absorptions:
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ). An important M+2 peak will be present due to the chlorine isotope.[6]
-
Fragmentation: A common fragmentation pattern for carboxylic acid derivatives is the loss of the carboxylic acid group to form an acylium ion.[6]
Logical Workflow for Identification and Characterization
The following diagram illustrates the logical workflow for the synthesis, purification, and comprehensive identification of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. This compound CAS#: 87293-44-5 [chemicalbook.com]
- 2. 87293-44-5|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. EP0282778A1 - Process for the preparation of 7-chloro-quinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 5. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
The Multifaceted Biological Activities of Substituted Quinoline Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of their core pharmacological properties, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Substituted quinoline carboxylic acids have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The anticancer efficacy of various substituted quinoline carboxylic acids has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Table 1 summarizes the IC50 values of representative compounds against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >82.9% inhibition at 100 µM | [1] |
| Quinoline-4-carboxylic acid | 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | MCF-7 (Breast) | Potent pro-apoptotic activity | [1] |
| Quinoline-2-carboxylic acid | Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [2] |
| Quinoline-2-carboxylic acid | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 | [2] |
| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Breast) | Significant Cytotoxicity | [2] |
| Quinoxaline-2-carboxylic acid | Lead compound 1 | MV4-11 (Leukemia) | 61.2 ± 3.9 | [3] |
| Pyridine-quinoline hybrid | Compound 6e | HepG-2 (Liver) | Potent | [4] |
| Pyridine-quinoline hybrid | Compound 13a | HepG-2 (Liver) | Potent | [4] |
| Pyridine-quinoline hybrid | Compound 14a | HepG-2 (Liver) | Potent | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Mechanism of Action: Pim-1 Kinase Inhibition
Several quinoline derivatives exert their anticancer effects by inhibiting Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[3][4][6]
Antimicrobial Activity
Substituted quinoline carboxylic acids have a long history as antimicrobial agents, with fluoroquinolones being a prominent example. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. Table 2 presents the MIC values for several quinoline carboxylic acid derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| α-aminophosphonates with quinoline | Compound 9g | S. aureus | 0.25 | [7] |
| α-aminophosphonates with quinoline | Compound 9h | E. coli | 0.5 | [7] |
| α-aminophosphonates with quinoline | Compound 10k | C. albicans | 0.25 | [7] |
| Quinoxaline derivative | Compound 10 | C. albicans | 16 | [8] |
| Quinoxaline derivative | Compound 10 | A. flavus | 16 | [8] |
| Quinoline-2-carboxylic acid derivative | Compound E11 | S. aureus | High activity | [9] |
| Quinoline-2-carboxylic acid derivative | Compound E17 | E. coli | High activity | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][10]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the substituted quinoline carboxylic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Certain substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of several quinoline derivatives are attributed to their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12][13] These pathways are central to the production of pro-inflammatory mediators.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is commonly used to screen for anti-inflammatory compounds.[13][14]
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators through the activation of pathways like NF-κB and MAPK. The inhibitory effect of a compound on this process can be quantified by measuring the levels of these mediators.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted quinoline carboxylic acid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on the production of these inflammatory mediators.
Antiviral Activity
Substituted quinoline carboxylic acids have also shown promise as antiviral agents, with a key mechanism being the inhibition of host enzymes that are essential for viral replication.
Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant antiviral strategy for some quinoline carboxylic acid derivatives is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[15][16][17][18] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of viral RNA and DNA.
Quantitative Antiviral Data
The antiviral activity of DHODH-inhibiting quinoline carboxylic acids is typically reported as the half-maximal effective concentration (EC50) for viral replication inhibition and the IC50 for enzyme inhibition.
| Compound | Target | EC50 / IC50 | Reference |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human DHODH | IC50 = 1 nM | [15] |
| C44 | VSV Replication | EC50 = 2 nM | [15] |
| C44 | WSN-Influenza Replication | EC50 = 41 nM | [15] |
| Compound 41 | Human DHODH | IC50 = 9.71 ± 1.4 nM | [17] |
| Compound 43 | Human DHODH | IC50 = 26.2 ± 1.8 nM | [17] |
| Compound 11 | Human DHODH | KD = 6.06 μM | [19] |
| Compound 11 | Influenza A | IC50 = 0.85 ± 0.05 μM | [19] |
| Compound 11 | SARS-CoV-2 | IC50 = 3.60 ± 0.67 μM | [19] |
Experimental Protocol: DHODH Enzyme Inhibition Assay
Principle: The activity of recombinant human DHODH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Triton X-100, Coenzyme Q10, and DCIP.
-
Inhibitor Incubation: Pre-incubate the recombinant human DHODH enzyme with various concentrations of the quinoline carboxylic acid inhibitor for 30 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 650 nm over time in a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
This guide provides a foundational understanding of the significant and diverse biological activities of substituted quinoline carboxylic acids. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this important class of therapeutic agents.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - SAR-Based Optimization of a 4âQuinoline Carboxylic Acid Analogue with Potent Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 7-Chloroquinoline-8-carboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Derivatives of 7-chloroquinoline, particularly those bearing a carboxylic acid group at the 8-position, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 7-chloroquinoline-8-carboxylic acid derivatives and their analogues. It aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics by presenting quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a rich history in drug discovery. The 7-chloroquinoline core, famously present in the antimalarial drug chloroquine, has been extensively explored as a scaffold for the development of agents with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The introduction of a carboxylic acid moiety, particularly at the 8-position, can significantly influence the physicochemical properties and biological activity of the quinoline ring system, often enhancing its interaction with biological targets. This guide focuses specifically on this compound and its derivatives, providing a detailed examination of their chemical synthesis and multifaceted pharmacological profiles.
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of this chemical space. Several synthetic strategies have been developed to access these compounds.
Synthesis of the Core Structure
A common and effective method for the preparation of 7-chloro-8-quinolinecarboxylic acid involves the oxidation of the corresponding 7-chloro-8-methylquinoline.
Experimental Protocol: Oxidation of 7-chloro-8-methylquinoline [1]
-
Step 1: Reaction Setup In a 100 ml Hastelloy autoclave, combine 10 grams of 7-chloro-8-methylquinoline, 40 milliliters of acetonitrile, 0.38 grams (0.04 equivalents) of N-hydroxyphthalimide, and 0.18 grams (0.02 equivalents) of azobisisobutyronitrile.
-
Step 2: Reaction Conditions Seal the autoclave and purge twice with nitrogen, followed by three purges with oxygen. Pressurize the autoclave with oxygen to 4 MPa. Heat the reaction mixture to 90°C and maintain for 9 hours, ensuring the oxygen pressure does not fall below 4 MPa during the reaction.
-
Step 3: Isolation and Purification After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Filter the reaction solution. The collected filter cake is then slurried with 20 ml of acetonitrile and filtered again. The resulting solid is dried to yield 7-chloro-8-quinolinecarboxylic acid.
Synthesis of Derivatives
The carboxylic acid group at the 8-position serves as a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. Standard esterification and amidation reactions can be employed to generate libraries of compounds for biological screening. A common synthetic approach for creating derivatives is the Gould-Jacobs cyclization, which can be used to produce various substituted quinoline-3-carboxylic acids[3].
Experimental Workflow: General Synthesis of Derivatives
Caption: A generalized workflow for the synthesis of ester and amide derivatives from this compound.
Biological Activities
Derivatives of this compound and its analogues have demonstrated a wide array of biological activities. The following sections summarize the quantitative data for their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The antiproliferative effects of 7-chloroquinoline derivatives have been extensively evaluated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |
| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 8.2 | [1] |
| 7-chloroquinoline-benzimidazole hybrid 5d | HuT78 | 0.4 | [1] |
| 7-chloroquinoline-benzimidazole hybrid 5d | THP-1 | 0.6 | [1] |
| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM | 1.1 | [1] |
| 8-hydroxyquinoline derivative (R=OAc) | MCF-7 | 4.12 | [4] |
| 8-hydroxyquinoline derivative (R=OAc) | HCT 116 | 22.7 | [4] |
| 8-hydroxyquinoline derivative (R=OAc) | HeLa | 30.98 | [4] |
| 7-chloroquinoline hydrazone (Compound II) | MDA-MB-435 | - | [2] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | - | 7.2 (SIRT3 inhibition) | [5] |
Antimicrobial Activity
Several 7-chloroquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 8-Chloro-quinolone (FPQ 36) | Staphylococcus aureus | - | [6] |
| 8-Chloro-quinolone (6ClPQ36) | Staphylococcus aureus | - | [6] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [7] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [7] |
| Quinoline-based hydroxyimidazolium hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [7] |
| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |
| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |
Anti-inflammatory Activity
Certain analogues of 7-chloroquinoline carboxylic acids have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable | [8] |
| Quinoline-3-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable | [8] |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide 3a | Carrageenan-induced paw edema | - | [9] |
Mechanisms of Action
The diverse biological activities of 7-chloroquinoline derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.
Inhibition of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several quinoline-based compounds have been shown to inhibit this pathway, leading to a reduction in tumor cell growth and survival.
Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by 7-chloroquinoline derivatives.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic data (NMR, IR, Mass Spec) of 7-Chloroquinoline-8-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Data of 7-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a combination of data for closely related compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of related quinoline derivatives.[3]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | d | ~4.5 |
| H-3 | 7.5 - 7.7 | dd | ~8.5, 4.5 |
| H-4 | 8.2 - 8.4 | d | ~8.5 |
| H-5 | 7.8 - 8.0 | d | ~8.8 |
| H-6 | 7.6 - 7.8 | d | ~8.8 |
| COOH | 11.0 - 13.0 | s (broad) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~137 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~136 |
| C-8 | ~130 |
| C-8a | ~148 |
| COOH | ~168 |
Note: Predicted values are based on data from similar quinoline structures and are subject to solvent and concentration effects.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=N (Quinoline) | 1600-1620 | Medium |
| C=C (Aromatic) | 1450-1580 | Medium-Strong |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| C-Cl | 750-850 | Strong |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6]
Mass Spectrometry (MS)
The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Relative Intensity |
| 207/209 | [M]⁺ | Moderate (Isotopic pattern for Cl) |
| 190/192 | [M-OH]⁺ | Low |
| 162/164 | [M-COOH]⁺ | High |
| 127 | [M-COOH-Cl]⁺ | Moderate |
Note: Fragmentation is predicted to involve the loss of the carboxylic acid group and the chlorine atom.[7][8]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and ensure the sample is fully dissolved by gentle vortexing.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer equipped with a Universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Mass Spectrometry
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Data Acquisition (LC-MS with ESI source):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Collision Energy (for MS/MS): Varied to optimize fragmentation.
Visualizations
The following diagrams illustrate key workflows related to this compound.
Caption: Synthesis of this compound.
References
The Crystalline World of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate world of quinoline carboxylic acid derivatives, molecules of significant interest in medicinal chemistry. Possessing a versatile scaffold, these compounds exhibit a wide array of biological activities, making them prime candidates for drug development. This guide provides a comprehensive overview of their crystal structures, detailed experimental protocols for their synthesis and characterization, and insights into their mechanism of action, empowering researchers to accelerate their discovery and development efforts.
Crystal Structure Analysis of Quinoline Carboxylic Acid Derivatives
The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in understanding a molecule's physicochemical properties and its interactions with biological targets. Here, we present a comparative analysis of the crystal structures of key quinoline carboxylic acid derivatives.
Crystallographic Data
The following tables summarize the crystallographic data for quinoline-2-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, offering a clear comparison of their structural parameters.
Table 1: Crystallographic Data for Quinoline-2-Carboxylic Acid
| Parameter | Value |
| Chemical Formula | C₁₀H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.724(1) |
| b (Å) | 5.937(1) |
| c (Å) | 27.545(2) |
| α (°) | 90 |
| β (°) | 90.15(1) |
| γ (°) | 90 |
| Volume (ų) | 1588.3(4) |
| Z | 4 |
| Data Source | [Crystallography Open Database (COD) ID: 1525381] |
Table 2: Crystallographic Data for 2-(4-Methylphenyl)quinoline-4-carboxylic Acid
| Parameter | Value |
| Chemical Formula | C₁₇H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.1001(6) |
| b (Å) | 15.3464(11) |
| c (Å) | 20.3037(17) |
| α (°) | 90 |
| β (°) | 90.859(9) |
| γ (°) | 90 |
| Volume (ų) | 1277.4(2) |
| Z | 4 |
| Data Source | [Crystallography Open Database (COD) ID: 9010237] |
Key Structural Features
-
Quinoline-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. In the solid state, it exists as a tautomeric mixture of the neutral molecule and a zwitterion.[1] These tautomeric pairs are held together by hydrogen bonds.[1]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid also crystallizes in the monoclinic P2₁/c space group. The dihedral angle between the quinoline ring system and the carboxylic acid group is approximately 45.1°.[2] In the crystal, molecules are linked into chains by O—H···N hydrogen bonds.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. This section provides step-by-step methodologies for the synthesis, crystallization, and crystal structure determination of quinoline carboxylic acid derivatives.
Synthesis Protocols
The Pfitzinger and Doebner reactions are classical and versatile methods for the synthesis of quinoline-4-carboxylic acid derivatives.
Protocol 2.1.1: Synthesis of 2-Arylquinoline-4-carboxylic Acids via Pfitzinger Reaction
This protocol describes the synthesis of 2-arylquinoline-4-carboxylic acids from isatin and a substituted acetophenone.
Materials:
-
Isatin
-
Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) or Acetic acid
Procedure:
-
Dissolve isatin in an aqueous solution of potassium hydroxide.
-
Add a solution of the substituted acetophenone in ethanol to the isatin solution.
-
Reflux the reaction mixture for 4 to 12 hours.
-
After cooling, acidify the mixture with HCl or acetic acid to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-arylquinoline-4-carboxylic acid.[3]
Protocol 2.1.2: Synthesis of Quinoline-4-carboxylic Acids via Doebner Reaction
This protocol outlines the one-pot synthesis of quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.
Materials:
-
Substituted aniline
-
Aromatic aldehyde
-
Pyruvic acid
-
Ethanol (EtOH)
Procedure:
-
Dissolve the substituted aniline, aromatic aldehyde, and pyruvic acid in ethanol.
-
Reflux the reaction mixture for 2 to 6 hours.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the quinoline-4-carboxylic acid derivative.[4]
Crystallization Protocols
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Protocol 2.2.1: Slow Evaporation Method
-
Dissolve the purified quinoline carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to form a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 2.2.2: Vapor Diffusion Method
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is sparingly soluble. The "poor" solvent should be more volatile than the "good" solvent.
-
Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of single crystals.
Single-Crystal X-ray Diffraction and Structure Refinement
This section provides a generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and merged to produce a unique set of reflection data.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method, for example, with the program SHELXL.[5] This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the observed and calculated diffraction patterns.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Biological Activity and Signaling Pathway
Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH).[6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1]
Mechanism of Action: DHODH Inhibition
By inhibiting DHODH, these quinoline carboxylic acid derivatives deplete the intracellular pool of pyrimidines. This has a profound impact on rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides. The depletion of pyrimidines leads to cell cycle arrest and apoptosis, making DHODH an attractive target for the development of anticancer and immunosuppressive drugs.[1]
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the central role of DHODH in the pyrimidine biosynthesis pathway and the consequences of its inhibition by a quinoline carboxylic acid derivative.
Molecular Interactions with the DHODH Active Site
The crystal structure of human DHODH in complex with a brequinar analogue (a quinoline-4-carboxylic acid derivative, PDB ID: 1D3G) reveals the key interactions responsible for its inhibitory activity.[6] The inhibitor binds in a hydrophobic tunnel, which is the binding site for the coenzyme ubiquinone.
Key Interacting Residues in DHODH (PDB: 1D3G):
-
Hydrogen Bonding: The carboxylate group of the inhibitor forms a crucial salt bridge with Arg136 .[1]
-
Hydrophobic Interactions: The quinoline ring and other hydrophobic moieties of the inhibitor interact with a number of nonpolar residues, including Met43, Ala59, Leu68, and Pro364 .
-
Pi-Stacking: A stacking interaction is observed between the quinoline ring system and the imidazole ring of His56 .
The following diagram illustrates the key logical relationships in the binding of a quinoline carboxylic acid inhibitor to the DHODH active site.
Conclusion
This technical guide provides a foundational understanding of the crystal structure, synthesis, and biological activity of quinoline carboxylic acid derivatives. The detailed experimental protocols and insights into their mechanism of action are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics to address a range of human diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 5. PDBi - Structure Summary [pdbi.nii.ac.in]
- 6. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 7-Chloroquinoline-8-carboxylic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 7-chloroquinoline-8-carboxylic acid in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide combines theoretical predictions based on the compound's molecular structure with detailed, standardized experimental protocols for determining its empirical solubility.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its molecular structure, including the presence of polar and non-polar functional groups, and its ability to interact with solvent molecules. This compound possesses a quinoline ring system, which is largely hydrophobic, and a carboxylic acid group, which is polar and capable of ionization.[1][2]
Structural Analysis:
-
Quinoline Core: The bicyclic aromatic quinoline structure is non-polar and contributes to poor solubility in aqueous solutions.[1]
-
Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and it can be deprotonated to form a carboxylate salt. This group enhances solubility in polar protic solvents and aqueous basic solutions.[2][3]
-
Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecule's hydrophobicity, likely further reducing its solubility in water.
Based on these structural features, the following solubility profile is predicted.
Table 1: Predicted Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The hydrophobic quinoline and chloro groups are expected to dominate, leading to poor aqueous solubility.[1] |
| Methanol, Ethanol | Moderate to High | The carboxylic acid group should allow for hydrogen bonding with the alcohol, leading to good solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and should readily solvate the carboxylic acid group. |
| Acetone, Acetonitrile | Low to Moderate | These solvents are less polar than DMSO and DMF, and their ability to solvate the molecule may be limited. | |
| Non-Polar | Hexanes, Toluene | Very Low | The overall polarity of the molecule due to the carboxylic acid group will likely make it insoluble in non-polar solvents. |
| Dichloromethane (DCM), Chloroform | Low | While these are considered non-polar, they can engage in some dipole-dipole interactions, which might allow for minimal solubility. | |
| Aqueous Acidic | 5% Hydrochloric Acid | Low | The basic nitrogen on the quinoline ring may be protonated, but the overall molecule is unlikely to be soluble due to the carboxylic acid group remaining protonated. |
| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly soluble sodium salt, overcoming the hydrophobicity of the quinoline core.[3] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility profile of this compound, the following qualitative and quantitative experimental protocols are recommended.
Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a standard curve.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of a chemical compound.
References
An In-depth Technical Guide to the Environmental Transformation Products of Quinoline Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of quinoline herbicides, focusing on their transformation products. The document details the biotic and abiotic degradation pathways of key quinoline herbicides, presents quantitative data on their persistence, and outlines the experimental protocols used to assess their environmental impact. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.
Introduction to Quinoline Herbicides
Quinoline herbicides are a class of synthetic auxin herbicides characterized by a quinoline carboxylic acid structure. They are widely used in agriculture to control a variety of broadleaf and grassy weeds in crops such as rice, wheat, and oilseed rape. Two of the most prominent quinoline herbicides are quinclorac and quinmerac. While effective in weed management, their persistence and potential for transformation in the environment are of significant concern, necessitating a thorough understanding of their degradation pathways and the resulting byproducts.
Abiotic Transformation of Quinoline Herbicides
The abiotic degradation of quinoline herbicides primarily occurs through photolysis and hydrolysis. These processes are influenced by environmental factors such as sunlight intensity, pH, and temperature.
Photodegradation
Photodegradation, or photolysis, is the breakdown of compounds by light. For quinoline herbicides, this is a significant pathway of transformation in aquatic environments and on soil surfaces.
Quinclorac: Studies have shown that quinclorac is relatively stable to photolysis in sterile water, but its degradation is accelerated in the presence of photosensitizers found in natural waters. The primary photodegradation pathway for quinclorac involves pyridine ring hydroxylation followed by ring opening and/or oxidative dechlorination[1][2]. Under photocatalytic conditions using TiO₂, quinclorac degradation is significantly enhanced, leading to complete dissipation. The degradation in paddy field water is slower than in ultrapure water due to the presence of dissolved organic matter that can quench reactive radicals and block light[1][2].
Quinmerac: The photocatalytic degradation of quinmerac in aqueous suspensions of TiO₂ has been shown to proceed via the action of hydroxyl radicals. The identified intermediate products include 7-chloro-3-methylquinoline-5,8-dione, three isomeric phenols of hydroxy-7-chloro-3-methylquinoline-8-carboxylic acids, and 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid. Complete mineralization can be achieved under optimal conditions[3].
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Quinclorac has been found to be stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9[4].
Biotic Transformation of Quinoline Herbicides
The biotic degradation of quinoline herbicides is primarily mediated by soil microorganisms, including bacteria and fungi. This is a crucial process determining the persistence of these herbicides in the soil environment. Microbial degradation involves enzymatic reactions that transform the parent herbicide into various metabolites.
Quinclorac: The aerobic soil metabolism of quinclorac is a slow process, with reported half-lives varying significantly depending on the soil type. For instance, the half-life in a loamy sand was found to be 391 days, while in a clay soil it was 168 days[4]. One of the major metabolites identified in soil is 2-hydroxy-3,7-dichloro-8-quinolinecarboxylic acid (2-OH-514 H)[4]. Several bacterial strains capable of degrading quinclorac have been isolated, and the proposed degradation pathways involve methylation and dechlorination[1].
Quinmerac: The microbial degradation of quinmerac in soil is also an important dissipation pathway. While specific microbial degradation pathways for quinmerac are less detailed in the available literature, the general mechanisms for microbial degradation of aromatic compounds suggest that processes like hydroxylation, demethylation, and ring cleavage are likely involved.
Quantitative Data on Transformation
The persistence of quinoline herbicides and the formation of their transformation products are quantified by parameters such as the dissipation half-life (DT₅₀). This data is essential for environmental risk assessment.
Table 1: Dissipation Half-life (DT₅₀) of Quinclorac in Soil
| Soil Type | DT₅₀ (days) | Organic Matter (%) | Temperature (°C) | Moisture Content | Reference |
| Loamy Sand | 391 | - | - | - | [4] |
| Clay | 168 | - | - | - | [4] |
| Silt Loam | > 365 | - | - | - | [4] |
| Fargo Clay | 21 - 56 | 7.0 | 4 - 28 | 15% - 75% | [5] |
| Svea-Barnes Loam | 21 - 63 | 6.4 | 4 - 28 | 15% - 75% | [5] |
| Glendive-Havre Clay | 35 - 91 | 1.2 | 4 - 28 | 15% - 75% | [5] |
| Lamoure Sandy Loam | 42 - 112 | 2.6 | 4 - 28 | 15% - 75% | [5] |
| Acidic Paddy Soil | 28.29 - 30.27 | - | Field Conditions | - | [6] |
| Paddy Soil (pH 6.0) | 30.81 | - | 25±0.5 | - | [7] |
| Paddy Soil (pH 7.0) | 10.58 | - | 25±0.5 | - | [7] |
| Paddy Soil (pH 8.0) | 18.53 | - | 25±0.5 | - | [7] |
Experimental Protocols
The following are summarized experimental protocols based on OECD guidelines for studying the environmental transformation of herbicides.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.
Objective: To determine the rate of transformation of the test substance and the nature and rates of formation and decline of transformation products.
Procedure Summary:
-
Soil Selection and Preparation: Use fresh soil samples (sandy loam, silty loam, loam, or loamy sand). The soil should not have been treated with the test substance in the past. Sieve the soil to < 2 mm.
-
Test Substance Application: Apply the ¹⁴C-labelled test substance uniformly to the soil samples at a concentration corresponding to the highest recommended application rate.
-
Incubation:
-
Aerobic: Incubate the treated soil in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Collect soil samples at appropriate time intervals over a period of up to 120 days.
-
Analysis:
-
Extract the soil samples with appropriate solvents.
-
Analyze the extracts for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Trap evolved ¹⁴CO₂ to determine the extent of mineralization.
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil.
-
-
Data Analysis: Calculate the dissipation half-life (DT₅₀) and the formation and decline kinetics of major transformation products[8][9][10][11].
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)
This guideline describes the procedure to determine the effects of solar irradiation on chemicals in water.
Objective: To determine the rate of direct photolysis and identify the resulting transformation products.
Procedure Summary:
-
Test Solution Preparation: Prepare a sterile, buffered aqueous solution of the test substance (preferably ¹⁴C-labelled) at a concentration not exceeding half its water solubility.
-
Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Conduct parallel experiments in the dark to control for hydrolysis and other non-photolytic degradation. Maintain a constant temperature (e.g., 25 °C).
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Analyze the samples for the parent compound and transformation products using analytical methods such as HPLC and LC-MS/MS.
-
Data Analysis: Determine the photolysis rate constant and half-life. Identify major transformation products and their formation and decline kinetics[12][13][14][15][16].
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for quinclorac and quinmerac based on current scientific understanding.
Abiotic Degradation Pathway of Quinclorac
Caption: Abiotic degradation pathway of Quinclorac.
Biotic Degradation Pathway of Quinclorac
Caption: Biotic degradation pathway of Quinclorac.
Photocatalytic Degradation Pathway of Quinmerac
References
- 1. researchgate.net [researchgate.net]
- 2. Photolytic and photocatalytic degradation of quinclorac in ultrapure and paddy field water: identification of transformation products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organolawn.com [organolawn.com]
- 5. bioone.org [bioone.org]
- 6. Decay of Quinclorac in Acidic Paddy Soil and Risk Evaluation to the Subsequent Crop, Tobacco (Nicotiana tabacum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its most notable application is in antimalarial drugs like chloroquine and hydroxychloroquine.[1] The functionalization of this quinoline ring system is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Developing high-yield, efficient, and scalable synthetic protocols is therefore of paramount importance for drug discovery and development.
This document provides detailed protocols for several robust methods for synthesizing and functionalizing the 7-chloroquinoline core, including classical cyclization reactions and modern substitution and coupling strategies.
Core Synthetic Strategies
The synthesis of functionalized 7-chloroquinolines can be broadly approached from two directions: building the quinoline ring system from acyclic precursors or functionalizing a pre-existing 7-chloroquinoline core, typically 4,7-dichloroquinoline.[1]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize yields for various high-yield synthetic methodologies.
Table 1: Classical Ring Formation Reactions
| Reaction | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Gould-Jacobs | m-Chloroaniline, Diethyl ethoxymethylenemalonate | 1. Heat (steam bath); 2. Cyclization in Dowtherm A (250°C) | 7-Chloro-4-hydroxyquinoline | 55-60% | [2] |
| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ (acid catalyst), Heat | 2,4-Dimethyl-7-chloroquinoline | Not specified |[3][4] |
Table 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr) on 4,7-Dichloroquinoline
| Nucleophile | Solvent/Conditions | Temperature (°C) | Time | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | Ethanol, Ultrasound | 90 | 30 min | 4-Amino-7-chloroquinoline | High | [5][6] |
| 3-Amino-1,2,4-triazole | Ethanol, Ultrasound | 90 | 30 min | 4-Amino-7-chloroquinoline | 78-89% | [5][6] |
| Various Amines | DMSO, Microwave | 140-180 | 20-30 min | 4-Amino-7-chloroquinoline | 80-95% | [7][8] |
| Various Phenols | Base-catalyzed (e.g., K₂CO₃) | Reflux | 1-18 h | 4-Phenoxy-7-chloroquinoline | 57-97% | [9][10] |
| Morpholine | K₂CO₃, DMF | 120 | 24 h | 4-Morpholino-7-chloroquinoline | 92% |[11] |
Table 3: Functionalization via Directed Metalation and Cross-Coupling
| Method | Reagents/Catalyst | Electrophile/Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Directed Metalation (Magnesiation) | i-PrMgCl·LiCl | trans-Cinnamaldehyde | Allyl alcohol derivative | 92% | |
| Directed Metalation (Magnesiation) | i-PrMgCl·LiCl | Diphenyl disulfide | 4-Phenylthio derivative | 71% | |
| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | Arylboronic ester | 4-Aryl-7-chloroquinoline | 80% (general) | [12] |
| Ullmann Condensation | Copper catalyst, Base | Phenol / Aniline | 4-Phenoxy / 4-Anilino derivative | Varies |[13] |
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloroquinoline (Key Intermediate)
This two-step protocol starts with the Gould-Jacobs reaction to form the quinolone, followed by chlorination.
Step A: Synthesis of 7-Chloro-4-hydroxyquinoline [2]
-
Reaction: In a suitable vessel, combine m-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.
-
Cyclization: Add the warm product from the previous step to a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approx. 250 °C) to induce cyclization.
-
Isolation: Cool the reaction mixture and collect the precipitated 7-chloro-4-hydroxyquinoline by filtration. Wash the solid thoroughly with a suitable solvent (e.g., ethanol or toluene) and dry. The expected yield is 55-60%.
Step B: Chlorination to 4,7-Dichloroquinoline [14]
-
Setup: In a three-necked flask equipped with a reflux condenser and stirrer, add phosphorus oxychloride (POCl₃).
-
Reaction: While stirring, slowly add 7-chloro-4-hydroxyquinoline (1 equivalent) to the POCl₃.
-
Heating: Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously pour the resulting black oil into ice water with vigorous stirring.
-
Neutralization & Isolation: Neutralize the aqueous solution to a pH of 7-9 with sodium bicarbonate. Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline. The expected yield is approximately 89.5%.[14]
Protocol 2: High-Yield Amination of 4,7-Dichloroquinoline (SNAr)
The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C7, allowing for selective functionalization.[6]
Method A: Ultrasound-Assisted Synthesis [5][6] This method offers a green and rapid alternative to conventional heating.[5]
-
Materials: 4,7-dichloroquinoline, desired amine (e.g., 3-amino-1,2,4-triazole), ethanol, ultrasonic bath with heating.
-
Procedure: a. In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 eq., 0.01 mol) and the amine (1 eq., 0.01 mol) in ethanol (15 mL).[6] b. Place the flask in an ultrasonic bath and heat to 90 °C for 30 minutes.[5] c. Monitor the reaction to completion using Thin Layer Chromatography (TLC). d. Cool the reaction mixture. The product often precipitates and can be collected by filtration. e. Wash the solid with cold ethanol and dry under vacuum. Yields are typically high (78-89%).[5]
Method B: Microwave-Assisted Synthesis [7][8] Microwave irradiation significantly reduces reaction times while providing excellent yields.[7]
-
Materials: 4,7-dichloroquinoline, desired amine, DMSO, microwave reactor.
-
Procedure: a. In a microwave vial, combine 4,7-dichloroquinoline (1 eq.), the amine (1-1.5 eq.), and DMSO. b. If using a secondary amine or aryl amine, a base (e.g., K₂CO₃ or NaOH) may be required.[7][8] c. Seal the vial and place it in the microwave reactor. Heat to 140-180 °C for 20-30 minutes.[7] d. After cooling, isolate the product by precipitation (e.g., by adding water) or extraction with an organic solvent. e. Purify the crude product by recrystallization or column chromatography. Yields often range from 80-95%.[7][8]
Protocol 3: Synthesis of 4-Phenoxy-7-chloroquinolines via Ullmann-type Condensation
This protocol is used to form C-O bonds at the 4-position of the quinoline ring.
-
Materials: 4,7-dichloroquinoline, a substituted phenol, a base (e.g., K₂CO₃ or t-BuOK), and a suitable solvent (e.g., DMF or t-BuOH).[10][13]
-
Procedure: a. In a round-bottom flask, combine the phenol (1-1.2 eq.) and the base in the solvent. Stir to form the phenoxide. b. Add 4,7-dichloroquinoline (1 eq.) to the mixture. c. Heat the reaction mixture to reflux (e.g., 80 °C) for the required time (typically 1-18 hours), monitoring progress by TLC.[10] d. After the reaction is complete, cool the mixture to room temperature. e. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. g. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired 4-phenoxy-7-chloroquinoline derivative.[9]
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming C-C bonds, allowing for the introduction of aryl or vinyl groups.[12][15]
-
Materials: A 7-chloroquinoline halide (e.g., 4-bromo-7-chloroquinoline), an organoboron reagent (boronic acid or ester), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., Cs₂CO₃ or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water).[12][16]
-
Procedure: a. To a reaction vessel, add the quinoline halide (1 eq.), the organoboron reagent (1.1-1.5 eq.), and the base (2-3 eq.). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the degassed solvent system, followed by the palladium catalyst (0.1-5 mol%). d. Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).[12] e. Cool the mixture, dilute with water, and extract with an organic solvent. f. Wash the organic layer, dry it, and concentrate it under reduced pressure. g. Purify the residue by column chromatography to obtain the C-C coupled product.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. iipseries.org [iipseries.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: N-Oxidation of 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-oxidation of 4,7-dichloroquinoline to synthesize 4,7-dichloroquinoline-1-oxide. This transformation is a key step in the functionalization of the quinoline ring, enabling further derivatization for the development of novel therapeutic agents.[1][2]
Reaction Overview
The N-oxidation of 4,7-dichloroquinoline involves the introduction of an oxygen atom to the nitrogen of the quinoline ring system. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid like acetic acid.[1][3] The resulting N-oxide is a versatile intermediate for further chemical modifications.
Experimental Protocols
Two common methods for the N-oxidation of 4,7-dichloroquinoline are presented below.
Method 1: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes m-CPBA as the oxidizing agent in a chlorinated solvent.[1]
Materials:
-
4,7-dichloroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 10 mL round-bottom flask, dissolve 197 mg (1 mmol) of 4,7-dichloroquinoline in 2.5 mL of chloroform.
-
Stir the solution for 5 minutes at room temperature.
-
Gradually add 206 mg (1.2 mmol) of m-CPBA to the solution.
-
Allow the reaction to stir for 5 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the organic phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove the solvent by distillation using a rotary evaporator to yield 4,7-dichloroquinoline-1-oxide.[1]
Method 2: Using Hydrogen Peroxide and Acetic Acid
This alternative method employs a mixture of hydrogen peroxide and acetic acid as the oxidant.[1]
Materials:
-
4,7-dichloroquinoline
-
Acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend 4,7-dichloroquinoline in acetic acid.
-
Add 30% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 70 °C for 1 hour.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of NaHCO₃.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry. If not, extract with a suitable organic solvent.
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols.
| Parameter | Method 1 (m-CPBA) | Method 2 (H₂O₂/Acetic Acid) |
| Starting Material | 4,7-dichloroquinoline | 4,7-dichloroquinoline |
| Oxidizing Agent | m-CPBA | 30% H₂O₂ in Acetic Acid |
| Molar Ratio (Oxidant:Substrate) | 1.2 : 1 | Not specified |
| Solvent | Chloroform | Acetic Acid |
| Reaction Temperature | Room Temperature | 70 °C |
| Reaction Time | 5 hours | 1 hour |
| Yield | 81%[1] | 87%[1] |
Visualizations
Experimental Workflow for N-Oxidation using m-CPBA
Caption: Workflow for the N-oxidation of 4,7-dichloroquinoline using m-CPBA.
Reaction Mechanism of Quinoline N-Oxidation
Caption: Generalized mechanism of quinoline N-oxidation.
References
Application Notes & Protocols: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 4-amino-7-chloroquinoline derivatives utilizing ultrasound irradiation. This methodology presents significant advantages over conventional synthetic routes, including drastically reduced reaction times, high yields, and alignment with the principles of green chemistry. The synthesized compounds are of significant interest due to their potential as antimalarial, anticancer, and antimicrobial agents, making this an efficient method for generating libraries of bioactive molecules for drug discovery pipelines.
The 7-chloroquinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, most notably the antimalarial drug chloroquine. The application of sonochemistry accelerates the nucleophilic substitution reaction at the C4 position of 4,7-dichloroquinoline, facilitating the rapid synthesis of diverse derivatives. This document outlines the protocols for synthesizing a series of these derivatives, presents the corresponding reaction data, and summarizes their biological activities.
Data Presentation
The use of ultrasound irradiation significantly enhances the efficiency of the synthesis of 4-amino-7-chloroquinoline intermediates. The following tables summarize the reaction conditions and yields for key synthetic steps.
Table 1: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Intermediates
| Compound ID | Starting Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2 | o-phenylenediamine | 30 | 90 | High (not specified) |
| 3 | Thiosemicarbazide | 30 | 90 | High (not specified) |
| 4 | 3-Amino-1,2,4-triazole | 30 | 90 | 81 |
Note: The general yield range for a series of related "click" reactions performed under these conditions was reported to be 78-89%.[1]
Table 2: Ultrasound-Assisted Synthesis of Subsequent Derivatives
| Compound ID | Reactants | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5 & 6 | Compound 2 + Carbonyl Compound | 30 | 90 | Good (not specified) |
| 7 & 8 | Compound 3 + Carbonyl Compound | 30 | 90 | Good (not specified) |
| 9 | Compound 3 + Ethyl acetoacetate | 40 | 90 | Excellent (not specified) |
Table 3: Summary of In Vitro Biological Activity (IC₅₀ in µM)
| Compound ID | Antimalarial (P. falciparum) | Anticancer (MCF-7) | Anticancer (HCT-116) | Anticancer (Hela) |
|---|---|---|---|---|
| 2 | < 50 | - | - | - |
| 3 | < 50 | High Activity | 23.39 | 50.03 |
| 4 | < 50 | Low Activity | Low Activity | Low Activity |
| 6 | < 50 | - | 27.26 | - |
| 8 | < 50 | - | - | 51.67 |
| 9 | < 50 | High Activity | 21.41 | 21.41 |
Note: All synthesized compounds showed moderate antimalarial activity (IC₅₀ < 100 µM), with six compounds demonstrating high activity (IC₅₀ < 50 µM).[1]
Experimental Protocols
The following protocols detail the synthesis of key 4-amino-7-chloroquinoline intermediates and subsequent derivatives using ultrasound irradiation.[1][2]
Materials & Equipment:
-
4,7-dichloroquinoline
-
Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)
-
Ethanol
-
Carbonyl compounds (e.g., acetyl naphthalene, 3,4-dimethoxy acetophenone)
-
Ethyl acetoacetate
-
Round-bottom flask
-
Reflux condenser
-
Ultrasonic bath
-
Standard laboratory glassware and purification apparatus (TLC, column chromatography)
Protocol 1: General Procedure for Synthesis of 4-Amino-7-Chloroquinoline Intermediates (Compounds 2, 3, 4)
-
In a round-bottom flask, mix 4,7-dichloroquinoline (0.01 mol) with the appropriate amine (0.01 mol).
-
Add ethanol (15 ml) to the mixture.
-
Place the flask in an ultrasonic bath and reflux for 30 minutes. Some sources specify a temperature of 90°C, while others suggest ambient temperature; this may require optimization.[1][2]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool.
-
The resulting precipitate is collected by filtration, washed with ether, and dried to yield the pure product.
Protocol 2: General Procedure for Synthesis of Schiff Bases (Compounds 5, 6, 7, 8)
-
In a round-bottom flask, dissolve the appropriate intermediate (Compound 2 or 3 ) (0.01 mol) and the corresponding carbonyl compound (0.01 mol) in absolute ethanol (20 ml).[2]
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[1][2]
-
Monitor the reaction's completion using TLC.
-
Upon completion, cool the reaction mixture.
-
Purify the product by preparative column chromatography or recrystallization to yield the desired Schiff base.
Protocol 3: Synthesis of 3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (Compound 9)
-
In a round-bottom flask, mix Compound 3 (0.01 mol) with ethyl acetoacetate (0.01 mol).[1][2]
-
Place the flask in an ultrasonic bath and reflux for 40 minutes at 90°C.[1][2]
-
Monitor the reaction's completion using TLC.
-
After cooling, recrystallize the solid product from ethanol to obtain the pure compound.[2]
Visualizations
The following diagrams illustrate the general workflow and logical progression for the ultrasound-assisted synthesis of 4-amino-7-chloroquinoline derivatives.
Caption: General experimental workflow.
Caption: Logical progression of the synthesis.
References
Application of 7-Chloroquinoline-8-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroquinoline-8-carboxylic acid is a heterocyclic building block that holds significant potential in the field of drug discovery. As a derivative of the quinoline scaffold, which is a key component in numerous therapeutic agents, this compound serves as a versatile starting material for the synthesis of novel molecules with a wide range of biological activities. The presence of the chlorine atom at the 7-position and the carboxylic acid group at the 8-position provides strategic points for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
This document provides a detailed overview of the applications of this compound and its derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and potential mechanisms of action.
Synthetic Applications
This compound is a valuable intermediate for the synthesis of a variety of derivatives, including amides and esters. These modifications are crucial for tuning the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability, which in turn can enhance its therapeutic potential.
General Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding 8-methylquinoline. One common method involves direct oxidation using nitric acid or nitric oxide in the presence of sulfuric acid and a heavy metal catalyst[1]. An alternative, more environmentally friendly approach utilizes oxygen as the oxidant in the presence of N-hydroxyphthalimide and azobisisobutyronitrile as catalysts, which avoids the generation of acidic and aqueous waste.
Synthesis of 7-Chloroquinoline-8-carboxamides and Esters
The carboxylic acid moiety of this compound can be readily converted to amides and esters through standard coupling reactions. These derivatizations are essential for creating libraries of compounds for biological screening.
Biological Activities and Therapeutic Potential
Derivatives of the 7-chloroquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. While specific data for derivatives of this compound are limited in the reviewed literature, the data presented for other 7-chloroquinoline derivatives highlight the therapeutic promise of this chemical class.
Anticancer Activity
Numerous 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents. The primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.
Quantitative Data on Anticancer Activity of 7-Chloroquinoline Derivatives:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 0.6 | --INVALID-LINK-- |
| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM | 1.1 | --INVALID-LINK-- |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | --INVALID-LINK-- |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM | 0.55 - 2.74 | --INVALID-LINK-- |
| 7-Chloroquinoline derivative 3 | HCT-116 | 23.39 | --INVALID-LINK-- |
| 7-Chloroquinoline derivative 9 | HCT-116 | 21.41 | --INVALID-LINK-- |
| 7-Chloroquinoline derivative 3 | HeLa | 50.03 | --INVALID-LINK-- |
| 7-Chloroquinoline derivative 9 | HeLa | 21.41 | --INVALID-LINK-- |
Antimalarial Activity
The 7-chloroquinoline scaffold is the backbone of the well-known antimalarial drug chloroquine. Research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.
Quantitative Data on Antimalarial Activity of 7-Chloroquinoline Derivatives:
| Compound/Derivative | Parasite Strain | IC50 (µM) | Reference |
| 7-chloroquinolinyl-4-thiazolidinone derivative 8 | P. falciparum | 0.65 ± 0.09 | --INVALID-LINK-- |
| 7-chloroquinolinyl-4-thiazolidinone derivative 9 | P. falciparum | 0.64 ± 0.16 | --INVALID-LINK-- |
| 7-Chloroquinoline derivative 9 | P. falciparum | 11.92 | --INVALID-LINK-- |
| Chloroquine acetamide hybrid | P. falciparum NF54 | 1.29 - 53.98 | --INVALID-LINK-- |
Antimicrobial Activity
Derivatives of 7-chloroquinoline have also been investigated for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.
Quantitative Data on Antimicrobial Activity of 7-Chloroquinoline Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-chloroquinoline sulphonamide derivative 2 | S. aureus | - | --INVALID-LINK-- |
| 7-chloroquinoline sulphonamide derivative 6 | P. simplicissimum | IZD of 28 mm | --INVALID-LINK-- |
| 8-Chloro-quinolone derivative | S. aureus | - | --INVALID-LINK-- |
| 7-Methoxyquinoline derivative 3l | E. coli | 7.812 | --INVALID-LINK-- |
| 7-Methoxyquinoline derivative 3l | C. albicans | 31.125 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the oxidation of 7-chloro-8-methylquinoline to this compound.
Materials:
-
7-chloro-8-methylquinoline
-
Nitric acid
-
Sulfuric acid
-
Heavy metal catalyst (e.g., vanadium pentoxide)
-
Solvent (e.g., water)
Procedure:
-
In a reaction vessel, dissolve 7-chloro-8-methylquinoline in sulfuric acid.
-
Add the heavy metal catalyst to the solution.
-
Slowly add nitric acid to the reaction mixture while maintaining a controlled temperature.
-
Heat the reaction mixture and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of 7-Chloroquinoline-8-carboxamide Derivatives
This protocol outlines a general method for the synthesis of amides from this compound.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Desired amine
-
Aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Suspend this compound in an aprotic solvent.
-
Add thionyl chloride or oxalyl chloride dropwise to the suspension at room temperature to form the acid chloride.
-
Stir the reaction mixture until the conversion to the acid chloride is complete.
-
In a separate flask, dissolve the desired amine and a base in an aprotic solvent.
-
Slowly add the freshly prepared 7-chloroquinoline-8-carbonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
7-Chloroquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 7-chloroquinoline derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 7-chloroquinoline derivatives are a result of their interaction with various cellular targets and signaling pathways. While the specific pathways modulated by this compound derivatives are not yet fully elucidated, related quinoline carboxylic acids have been shown to influence key cellular processes.
Inhibition of Kinase Signaling
Many quinoline-based compounds have been developed as kinase inhibitors for the treatment of cancer. These compounds can target various kinases involved in cell proliferation, survival, and angiogenesis.
References
Application Notes and Protocols: 7-Chloroquinoline-8-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-Chloroquinoline-8-carboxylic acid as a key intermediate in the development of novel pharmaceutical agents, particularly in the realm of antibacterial drugs. The protocols detailed below are based on established synthetic methodologies for quinolone-based compounds and serve as a guide for the derivatization of this versatile scaffold.
Introduction
The quinolone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous antibacterial agents. The discovery of nalidixic acid, a byproduct of chloroquine synthesis, paved the way for the development of the quinolone and subsequent fluoroquinolone classes of antibiotics[1][2]. These compounds primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This compound is a valuable intermediate, offering multiple points for chemical modification to generate diverse libraries of compounds for drug discovery. Its carboxylic acid functionality at the 8-position allows for various derivatizations, including amide bond formation and conversion to an amino group, which can be crucial for modulating the pharmacological properties of the final compounds.
Data Presentation
The following table summarizes representative yields for key synthetic transformations related to the derivatization of quinoline carboxylic acids, based on analogous reactions found in the literature. These values can serve as a benchmark for the development of specific synthetic protocols starting from this compound.
| Intermediate/Product | Starting Material | Reaction Type | Reagents | Solvent | Yield (%) | Reference |
| 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester | 2,3-dichloroaniline, diethyl ethoxymethylenemalonate | Gould-Jacobs cyclization | Polyphosphoric acid | - | 96 | [3] |
| 1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester | 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid | N-alkylation | Diethyl sulphate, K₂CO₃ | DMF | 65 | [3] |
| 1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Corresponding ethyl ester | Saponification | NaOH, H₂O/EtOH | - | 75 | [3] |
| N-Aryl/Alkyl-7-chloroquinoline-8-carboxamide | This compound | Amide Coupling (representative) | Amine, EDC, HOBt, DIPEA | DMF | 70-95 | General Protocol |
| 7-chloroquinolin-8-amine | This compound | Hofmann/Curtius/Schmidt Rearrangement (proposed) | (i) SOCl₂, (ii) NaN₃ (Curtius); or (i) SOCl₂, (ii) NH₃, (iii) Br₂, NaOH (Hofmann) | - | - | General Principle |
Experimental Protocols
The following protocols describe key synthetic transformations for the derivatization of this compound.
Protocol 1: Synthesis of N-Substituted-7-chloroquinoline-8-carboxamides via Amide Coupling
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a common peptide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-7-chloroquinoline-8-carboxamide.
Protocol 2: Proposed Synthesis of 7-Chloroquinolin-8-amine via Curtius Rearrangement
This protocol outlines a proposed synthetic route to convert the carboxylic acid functionality to an amine group via a Curtius rearrangement. This transformation is crucial for introducing a key pharmacophore present in many bioactive quinolones.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
tert-Butanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃
Procedure: Step 1: Synthesis of 7-Chloroquinoline-8-carbonyl azide
-
In a round-bottom flask, reflux a solution of this compound (1.0 eq) in thionyl chloride (excess) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 7-chloroquinoline-8-carbonyl chloride.
-
Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C.
-
Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Extract the product with dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 2: Curtius Rearrangement and Trapping of Isocyanate
-
Dissolve the crude 7-chloroquinoline-8-carbonyl azide in anhydrous toluene containing tert-butanol (2.0 eq).
-
Heat the mixture to reflux. The rearrangement will occur with the evolution of nitrogen gas to form the corresponding isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine. Monitor the reaction by TLC for the disappearance of the acyl azide.
-
Cool the reaction mixture and concentrate under reduced pressure.
Step 3: Deprotection to 7-Chloroquinolin-8-amine
-
Dissolve the crude Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (excess) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 7-chloroquinolin-8-amine.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Synthetic Pathway for Quinolone Antibiotics
Caption: A representative synthetic workflow for creating quinolone antibiotics.
Diagram 2: Derivatization Workflow of this compound
References
Application Notes and Protocols for the Quantification of 7-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 7-Chloroquinoline-8-carboxylic acid. The methods described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers involved in the quality control, stability testing, and pharmacokinetic analysis of this compound.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. The analytical methods detailed below are designed to provide high sensitivity, specificity, and reliability for the determination of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological samples.
Analytical Methods Overview
Two primary analytical methods are presented:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of the analyte in bulk materials and pharmaceutical formulations where concentration levels are relatively high. This method is excellent for purity assessment and routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, making it suitable for pharmacokinetic studies in biological matrices like plasma and urine.
Data Presentation: Quantitative Method Parameters
The following tables summarize the proposed quantitative performance parameters for the analytical methods. These are target parameters and require validation in a laboratory setting.
Table 1: Proposed HPLC-UV Method Quantitative Data
| Parameter | Target Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~4.5 min |
Table 2: Proposed LC-MS/MS Method Quantitative Data
| Parameter | Target Value |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time | ~2.1 min |
Experimental Protocols
HPLC-UV Method for Bulk Material and Formulations
This protocol describes a reverse-phase HPLC method with UV detection for the assay and purity determination of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
4.1.2. Chromatographic Conditions
-
Instrument: HPLC system with UV/Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-8 min: 90% B
-
8-8.5 min: 90% to 10% B
-
8.5-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 1 to 200 µg/mL.
-
Sample Preparation (Bulk Powder): Prepare a sample solution with a target concentration of 100 µg/mL by dissolving the powder in methanol and then diluting with the mobile phase mixture.
4.1.4. Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
LC-MS/MS Method for Biological Samples
This protocol is a proposed method for the sensitive quantification of this compound in plasma, based on methods for structurally similar compounds. This method requires full validation before use.
4.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, e.g., isotopically labeled this compound or a related quinoline derivative.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Control (blank) plasma
4.2.2. LC-MS/MS Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Proposed):
-
Analyte (C₁₀H₆ClNO₂; MW: 207.61): Q1: 208.0 → Q3: 162.0 (loss of COOH)
-
Internal Standard: To be determined based on selection.
-
4.2.3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Calibration Standards: Spike control plasma with working solutions of the analyte to create calibration standards ranging from 0.5 to 1000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4.2.4. Experimental Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials, while the proposed LC-MS/MS method offers the high sensitivity required for bioanalytical applications. It is imperative that these methods, particularly the LC-MS/MS protocol, undergo thorough validation in accordance with regulatory guidelines (e.g., ICH, FDA) to ensure their accuracy, precision, and reliability for their intended purpose.
Application Notes and Protocols for the Analysis of 7-Chloroquinoline using HPLC and LC-MS
These application notes provide detailed methodologies for the quantitative analysis of 7-chloroquinoline in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC method coupled with UV detection for the determination of 7-chloroquinoline. This method is suitable for purity assessment and quantification in pharmaceutical formulations.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 7-chloroquinoline reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical tablets, a representative number of tablets should be crushed to a fine powder. An amount of powder equivalent to a single dose should be accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration before injection.
Quantitative Data Summary: HPLC-UV
| Parameter | HPLC Method |
| Instrumentation | HPLC with UV Detector |
| Column | C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention Time | ~4-6 min (dependent on exact conditions) |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This section details a sensitive and selective LC-MS/MS method for the quantification of 7-chloroquinoline, particularly applicable to biological matrices such as plasma and urine.[1][2][3]
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters XTerra® MS C18, 2.1 x 50 mm, 3.5 µm).[1][2][3]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to ensure good separation and peak shape. A representative gradient is shown in the table below.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Room Temperature.[2]
Gradient Elution Program:
| Time (min) | % Solvent B |
| 0.0 | 20 |
| 0.8 | 70 |
| 2.8 | 95 |
| 3.8 | 95 |
| 4.0 | 40 |
| 5.5 | 40 |
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
7-Chloroquinoline: The precursor ion would be the protonated molecule [M+H]⁺. The exact m/z for the precursor and product ions would need to be determined by direct infusion of a standard solution.
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog of 7-chloroquinoline or a structurally similar compound, should be used.
-
-
Ion Source Parameters:
4. Sample Preparation (for Biological Samples):
-
Protein Precipitation: This is a common and effective method for cleaning up plasma and urine samples.[1][3]
-
Procedure:
Quantitative Data Summary: LC-MS/MS
The following table summarizes the expected performance of the LC-MS/MS method, based on data for structurally similar compounds.[1][2][3][4]
| Parameter | LC-MS/MS Method |
| Instrumentation | UHPLC-Triple Quadrupole MS |
| Column | Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)[1][2][3] |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[2] |
| Ionization | ESI+[2] |
| Retention Time | ~1-2 min[1][2][3] |
| Linearity Range | 1 - 1000 ng/mL[1][2][3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][4] |
| Accuracy (% of nominal) | Within 15%[1][2][3][4] |
| Precision (% RSD) | Within 15%[1][2][3][4] |
| Extraction Recovery | > 95%[1][3] |
Visualizations
Caption: General workflow for HPLC and LC-MS analysis.
Caption: Workflow for LC-MS/MS sample preparation.
References
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 4. experts.tsu.edu [experts.tsu.edu]
Application Notes and Protocols for the Purification of Crude 7-Chloroquinoline-8-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Chloroquinoline-8-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount for the efficacy and safety of the final products. The primary synthesis of this compound often results in a crude product containing impurities from side reactions and starting materials. These impurities can interfere with subsequent synthetic steps and compromise the quality of the active pharmaceutical ingredient (API) or final product.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the this compound has high solubility at elevated temperatures and low solubility at lower temperatures, a significant purification can be achieved. This document provides detailed application notes and a comprehensive protocol for the purification of crude this compound by recrystallization.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent should dissolve the target compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides an illustrative guide based on general principles of solubility for aromatic carboxylic acids and data from related compounds. Researchers are encouraged to perform small-scale solubility tests to confirm the optimal solvent for their specific crude material.
Table 1: Illustrative Solubility Characteristics of this compound in Various Solvents
| Solvent | Structure | Polarity | Boiling Point (°C) | Solubility at 25°C (g/100mL) | Solubility at Boiling (g/100mL) | Suitability for Recrystallization |
| Water | H₂O | High | 100 | Very Low | Low | Poor |
| Ethanol | CH₃CH₂OH | High | 78 | Low | Moderate | Fair to Good |
| Methanol | CH₃OH | High | 65 | Low | Moderate | Fair to Good |
| Isopropanol | (CH₃)₂CHOH | Medium | 82 | Low | Moderate | Good |
| 1-Methoxy-2-propanol | CH₃OCH₂CH(OH)CH₃ | Medium | 120 | Low | High | Excellent[1] |
| Acetone | (CH₃)₂CO | Medium | 56 | Moderate | High | Fair (Low boiling point) |
| Toluene | C₆H₅CH₃ | Low | 111 | Very Low | Low | Poor |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | High | 153 | High | Very High | Poor (Solvent removal difficult) |
Note: The values in this table are estimates and should be used as a guideline for solvent screening.
Experimental Protocol: Purification of this compound
This protocol is based on a patented method for the purification of 7-chloroquinoline-8-carboxylic acids and is designed to yield a high-purity product.[1]
3.1 Materials and Equipment
-
Crude this compound
-
1-Methoxy-2-propanol (or another suitable alcohol)
-
50% (w/w) aqueous sodium hydroxide solution
-
Round-bottom flask or a suitable reaction vessel (pressure-rated if necessary)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Thermometer or temperature probe
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Drying oven
3.2 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the experiment in a well-ventilated fume hood.
-
1-Methoxy-2-propanol is flammable; avoid open flames.
-
Sodium hydroxide is corrosive; handle with care.
3.3 Recrystallization Procedure
-
Preparation of the Solution:
-
Place 100 g of crude, water-moist this compound into a suitable reaction vessel. The water content of the crude product can range from 1% to 50%.[1]
-
Add 400 mL of 1-methoxy-2-propanol to the vessel.[1]
-
Add 1 g of 50% aqueous sodium hydroxide solution. The addition of a small amount of base is crucial to prevent the esterification of the carboxylic acid with the alcohol solvent, which can lead to yield loss.[1]
-
-
Dissolution:
-
Securely close the apparatus and begin heating the suspension to 150°C with stirring. This will generate an elevated pressure of approximately 3.1 bar.[1]
-
Maintain this temperature until all the this compound has completely dissolved, resulting in a clear solution.
-
-
Crystallization:
-
Isolation of Crystals:
-
Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with 100 mL of fresh, cold 1-methoxy-2-propanol to remove any residual mother liquor containing impurities.[1]
-
-
Drying:
-
Transfer the purified crystals to a drying oven and dry them under vacuum at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
3.4 Expected Yield and Purity
-
Purity: The purity of the recrystallized product is expected to be in the range of 97-98%.[1]
-
Yield: The yield will depend on the initial purity of the crude material and the precise conditions of the recrystallization.
Visualization of the Experimental Workflow and Purification Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying logic of the purification process.
References
Application Notes & Protocols: Derivatization of 7-Chloroquinoline-8-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 7-chloroquinoline-8-carboxylic acid, a versatile scaffold for the synthesis of novel compounds for biological screening. The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on the synthesis of amide and sulfonamide derivatives and outlines protocols for their biological evaluation.
Overview of Derivatization Strategies
This compound serves as a key starting material for creating a library of diverse compounds. The carboxylic acid functional group is readily amenable to derivatization, most commonly through the formation of amide or ester linkages. Additionally, the quinoline ring system can be further functionalized. This application note will focus on the derivatization of the carboxylic acid moiety.
The general workflow for derivatization and subsequent biological screening is outlined below:
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of 7-chloroquinoline derivatives, offering a framework for consistent and reproducible efficacy testing. The included methodologies, data presentation formats, and visual workflows are designed to aid researchers in the discovery and development of novel 7-chloroquinoline-based therapeutic agents.
Data Presentation: Comparative Efficacy of 7-Chloroquinoline Derivatives
The following tables summarize the in vitro efficacy of various 7-chloroquinoline derivatives against malarial parasites and cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate greater potency.
Antimalarial Activity
| Compound ID/Series | Derivative Class | P. falciparum Strain | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Chloroquine | 4-Aminoquinoline | 3D7 (Sensitive) | 9.8 - 22.1 | - | - |
| Chloroquine | 4-Aminoquinoline | K1, W2, Dd2 (Resistant) | >100, 9600, 60 - 160 | - | - |
| AM-1 (racemic) | N-lupinyl-7-chloro-4-aminoquinoline | D-10 | 16-35 | Chloroquine | <30 |
| Heteroaryl derivatives | Heteroaryl-7-chloro-4-aminoquinoline | D-10 | <30 | Chloroquine | <30 |
| Benzimidazole hybrids | 7-Chloroquinoline-benzimidazole | D-10 | <30 | Chloroquine | <30 |
| 7-Chloroquinoline-sulfonamide hybrid 12d | Sulfonamide Hybrid | 3D7 (Sensitive) | 1490 | - | - |
| 7-Chloroquinoline-sulfonamide hybrid 13a | Sulfonamide Hybrid | 3D7 (Sensitive) | 2110 | - | - |
| 7-Chloroquinolotriazole derivative A | Triazole Derivative | W2 (Resistant) | 9600 | - | - |
| 7-Chloroquinolotriazole derivative B | Triazole Derivative | W2 (Resistant) | 40900 | - | - |
| CQPA-26 | 7-chloroquinolin-4-yl piperazine-1-yl acetamide | NF54 | 1290 | Quinine | 180 |
| CQPPM-9 | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | NF54 | 1420 | Quinine | 180 |
Table 1: In Vitro Antimalarial Activity of 7-Chloroquinoline Derivatives Against various P. falciparum Strains.[2][4]
Anticancer Activity
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 8 | MCF-7 (Breast) | 82.60 ± 0.57 | Doxorubicin | 79.30 ± 1.19 |
| Derivative 8 | HCT-116 (Colon) | 27.19 ± 0.77 | Doxorubicin | 80.30 ± 2.10 |
| Derivative 9 | MCF-7 (Breast) | 77.70 ± 10.90 | Doxorubicin | 79.30 ± 1.19 |
| Derivative 9 | HCT-116 (Colon) | 65.82 ± 2.24 | Doxorubicin | 80.30 ± 2.10 |
| Derivative 10 | MCF-7 (Breast) | 54.46 ± 2.40 | Doxorubicin | 79.30 ± 1.19 |
| Derivative 10 | HCT-116 (Colon) | 46.36 ± 7.79 | Doxorubicin | 80.30 ± 2.10 |
| Derivative 11 | HL-60 (Leukemia) | 4.60 | - | - |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | - | - |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | CCRF-CEM (Leukemia) | 0.6 - 1.1 | - | - |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | - | - |
Table 2: In Vitro Cytotoxic Activity of 7-Chloroquinoline Derivatives Against Human Cancer Cell Lines.[1][3][5][6][7]
Antiviral Activity
| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) |
| Paulownin triazole-chloroquinoline derivative 7 | Chikungunya virus (CHIKV) | Vero | 9.05 | >16.8 |
Table 3: In Vitro Antiviral Activity of a 7-Chloroquinoline Derivative.[8]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate further research.
Antimalarial Activity: SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of antimalarial compounds by quantifying parasite DNA.[2]
Materials:
-
Plasmodium falciparum strains (e.g., 3D7, K1, W2)
-
Human erythrocytes (O+ blood type)
-
RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax I
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I fluorescent dye
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader
Protocol:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4] Monitor parasitemia daily via Giemsa-stained thin blood smears.[4]
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.[4]
-
Assay Setup: Prepare a parasite suspension with 1-2% parasitemia and 2% hematocrit. Add 100 µL of the parasite suspension to each well of a 96-well plate. Add the serially diluted compounds to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled atmosphere.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.[4]
-
Data Acquisition: Incubate the plates in the dark for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Culture: Culture the desired cancer cell lines in an appropriate growth medium at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline derivatives for 48 to 72 hours.[5][6]
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL solution of MTT to each well.[5]
-
Incubation: Incubate the plates for a few hours, during which viable cells will convert the yellow MTT into a purple formazan precipitate.[4]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[5]
Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus of interest (e.g., Chikungunya virus)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT or other viability staining solution
-
Microplate reader
Protocol:
-
Cytotoxicity Assay: First, determine the non-toxic concentrations of the test compound on the host cells using the MTT assay as described above.[8]
-
Antiviral Assay Setup: Seed Vero cells in 96-well plates.[8]
-
Infection and Treatment: Infect the cells with the virus and treat them with non-cytotoxic concentrations of the 7-chloroquinoline derivative.[8] Include positive (e.g., ribavirin, amantadine) and negative (vehicle) controls.[8]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated, infected cells (typically 72 hours).[8]
-
Quantification of Cell Viability: Measure cell viability using the MTT assay. The absorbance at 492 nm is measured to quantify the formation of formazan crystals.[8]
-
Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from viral CPE (EC50).[8] The selectivity index (SI) is then calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many novel 7-chloroquinoline derivatives are still under investigation, quinoline-based compounds are known to exert their biological effects through various pathways.[5]
Proposed Anticancer Mechanism of Action
Quinoline derivatives have been shown to induce apoptosis and damage DNA/RNA in cancer cells.[7] A potential signaling pathway involves the induction of cellular stress, leading to the activation of apoptotic cascades.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 7-chloroquinoline synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-chloroquinoline and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 7-chloroquinoline, particularly focusing on the Gould-Jacobs reaction, a common method for preparing the quinoline core.
Question 1: I am experiencing a low yield in my Gould-Jacobs reaction. What are the potential causes and how can I improve it?
Answer: Low yields in the Gould-Jacobs reaction are a frequent issue. The primary causes and recommended solutions are outlined below:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often in the range of 250-300°C.[1]
-
Solution: Gradually increase the reaction temperature. If a high-boiling solvent is used, ensure it has reached the optimal temperature for cyclization.[1] Microwave heating can also be an effective alternative to conventional heating, often leading to higher yields and shorter reaction times.[1][2]
-
-
Sub-optimal Reaction Time: Both insufficient and excessive heating times can negatively impact the yield.
-
Reagent Quality: The purity of the starting materials, such as the aniline and diethyl ethoxymethylenemalonate (DEEM), is crucial.
-
Solution: Use fresh, high-quality reagents. It is also recommended to use a slight excess of the malonic ester derivative.[1]
-
-
Product Degradation: The high temperatures required for cyclization can sometimes lead to the formation of dark, tarry materials due to product degradation.[1]
-
Solution: Optimize the balance between reaction temperature and time. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can ensure more even heating and minimize decomposition.[1]
-
Question 2: My final product is a viscous oil that is difficult to crystallize. What steps can I take to isolate a solid product?
Answer: Difficulty in obtaining a crystalline product often points to the presence of impurities or residual solvent.
-
Residual Solvent: High-boiling solvents used in the cyclization step can be challenging to remove completely.
-
Solution: Ensure the thorough removal of the solvent under a high vacuum.[1]
-
-
Impurities: The presence of side-products or unreacted starting materials can inhibit crystallization.
-
Solution: Purify the crude product using column chromatography. Alternatively, try triturating the oil with a non-polar solvent such as hexane or petroleum ether to induce crystallization.[1]
-
Question 3: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity?
Answer: The formation of positional isomers is a common challenge, especially when using substituted anilines in the Gould-Jacobs reaction or during subsequent electrophilic substitution reactions like nitration.[3]
-
Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[4]
-
Solution: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring. Careful selection of starting materials and reaction conditions is key. In some cases, separation of the isomers by chromatography may be necessary.
-
-
Nitration of 7-Chloroquinoline: The nitration of 7-chloroquinoline can lead to the formation of 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline in addition to the desired 7-chloro-6-nitroquinoline.[3]
-
Solution: Carefully control the reaction temperature and the rate of addition of the nitrating agent, as regioselectivity can be temperature-dependent. High-resolution separation techniques may be required for purification.[3]
-
Data Presentation: Optimizing Gould-Jacobs Reaction Conditions
The following table summarizes the effect of reaction conditions on the yield of the cyclization step in a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM).[5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 20 | 5 | 1 |
| 2 | 300 | 20 | 20 | 37 |
| 3 | 250 | 60 | 6 | 1 |
| 4 | 300 | 60 | 24 | 28 |
| 5 | 300 | 5 | 14 | 47 |
Data sourced from a Biotage application note.[5]
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250°C, the product yield remains low even after extended reaction times.[5] Increasing the temperature to 300°C significantly improves the yield.[5] However, prolonged reaction times at high temperatures can lead to product degradation, as seen in the drop in yield from 20 to 60 minutes.[5] An optimal condition was found to be 300°C for 5 minutes, which provided the highest isolated yield of 47%.[5] This highlights the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[2][5]
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline Derivatives (Conventional Heating)
This protocol describes a two-step process involving an initial condensation followed by thermal cyclization.
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[6]
-
Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.[1]
-
Once the reaction is complete (as determined by TLC or disappearance of the aniline starting material), remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.[6]
Step 2: Cyclization
-
To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[1]
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.[1]
-
Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation of the crude product.[5]
-
Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.[5]
-
Further purification can be achieved by recrystallization or column chromatography.[1]
Protocol 2: Synthesis of 4,7-Dichloroquinoline
4,7-Dichloroquinoline is a key precursor for many biologically active molecules, including chloroquine.[7] The synthesis typically involves the Gould-Jacobs reaction to form 7-chloro-4-hydroxyquinoline, followed by chlorination.
Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline
-
Follow the Gould-Jacobs protocol described above, using 3-chloroaniline as the starting aniline. This will produce the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[7]
-
Hydrolyze the resulting ester with a base such as sodium hydroxide.[7][8]
-
Decarboxylate the resulting carboxylic acid by heating it to 250-270°C to yield 7-chloro-4-hydroxyquinoline.[7]
Step 2: Chlorination
-
Treat the 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]
-
The reaction will substitute the hydroxyl group at the 4-position with a chlorine atom, yielding 4,7-dichloroquinoline.[7]
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Byproduct formation in the synthesis of 7-Chloroquinoline-8-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Chloroquinoline-8-carboxylic acid, with a particular focus on byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Final Product | Incomplete Cyclization: The thermal cyclization step in the Gould-Jacobs synthesis may be incomplete.[1] Suboptimal Reaction Temperature: The temperature for the cyclization or oxidation may be too low for the reaction to proceed to completion or too high, leading to degradation.[1] Impure Starting Materials: The presence of impurities in the starting materials, such as 3-chloroaniline or 7-chloro-8-methylquinoline, can lead to side reactions. | Optimize Cyclization Conditions: Increase the reaction temperature or prolong the reaction time for the cyclization step. The use of high-boiling point solvents like Dowtherm A can facilitate the high temperatures required.[2] Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[3] Fine-tune Reaction Temperature: Carefully control the temperature at each step of the synthesis. A thorough time-temperature examination is recommended to find the optimal balance that maximizes product formation and minimizes degradation.[1] Ensure Purity of Starting Materials: Use highly purified starting materials. Recrystallize or distill starting materials if their purity is questionable. |
| Difficult Purification of Final Product | Presence of Multiple Byproducts: Several side reactions can lead to a complex mixture of products that are difficult to separate. Co-precipitation of Impurities: Byproducts with similar solubility to the desired product may co-precipitate during crystallization. | Employ Advanced Purification Techniques: If standard recrystallization is insufficient, consider column chromatography on silica gel. Utilize pH-Mediated Purification: As the product is a carboxylic acid, its solubility is pH-dependent. Dissolving the crude product in a basic solution and then re-precipitating by acidification can help remove neutral or basic impurities. Recrystallization with a Base: A patented method suggests recrystallization from lower alcohols in the presence of a small amount of base to improve purity.[4] |
| Presence of a Persistent, Unidentified Impurity | Isomeric Byproducts: Formation of isomeric quinoline structures can be difficult to separate from the desired product. Over-chlorination or Incomplete Oxidation: In syntheses starting from 7-chloro-8-methylquinoline, impurities can arise from chlorination at other positions on the quinoline ring or incomplete oxidation of the methyl group.[4] | Characterize the Impurity: Utilize analytical techniques such as HPLC-MS, LC-SPE-NMR, and GC-MS to identify the structure of the impurity.[5][6] This will inform the development of a targeted purification strategy. Modify Reaction Conditions: To avoid over-chlorination, use a milder chlorinating agent or control the stoichiometry carefully. For incomplete oxidation, increase the amount of oxidizing agent or the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction for synthesizing the quinoline core of this compound can lead to several byproducts. The most common include:
-
Incomplete Cyclization Product: The intermediate, diethyl ((3-chloroanilino)methylene)malonate, may not fully cyclize, especially if the reaction temperature is too low or the reaction time is too short.[1]
-
Decarboxylated Byproduct: At the high temperatures often used for cyclization, the carboxylic acid group (or the ester precursor) can be lost, leading to the formation of 7-chloroquinoline.[1]
-
Isomeric Products: Depending on the starting aniline, there is a possibility of forming isomeric quinoline structures, although the regioselectivity of the Gould-Jacobs reaction is generally good.
Q2: My synthesis involves the oxidation of 7-chloro-8-methylquinoline. What byproducts should I look out for?
A2: The oxidation of the 8-methyl group to a carboxylic acid can result in byproducts. A patent for this process suggests that impurities can arise from chlorination on the ring system and the methyl group during the preparation of the starting material.[4] During the oxidation step itself, potential byproducts include:
-
Incompletely Oxidized Intermediates: This could include 7-chloro-8-(hydroxymethyl)quinoline or 7-chloroquinoline-8-carbaldehyde.
-
Over-oxidation Products: While less common, harsh oxidation conditions could potentially lead to degradation of the quinoline ring.
Q3: How can I minimize byproduct formation during the synthesis?
A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Strict Temperature Control: Maintain the optimal temperature for each reaction step. For the Gould-Jacobs cyclization, a sufficiently high temperature is needed, but excessive heat can lead to decarboxylation.[1]
-
Purity of Reagents: Use high-purity starting materials to prevent side reactions.
-
Inert Atmosphere: When necessary, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.
-
Controlled Addition of Reagents: Slow and controlled addition of reagents, particularly strong oxidizing or chlorinating agents, can help to prevent localized high concentrations and reduce the formation of byproducts.
Q4: What are the recommended analytical methods for identifying and quantifying byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the main product from byproducts and for quantifying their relative amounts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is invaluable for identifying unknown impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated byproducts. Techniques like LC-SPE-NMR can be used to obtain NMR spectra of impurities directly from the HPLC eluent.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities that may be present in the starting materials or formed during the reaction.[6]
Experimental Protocols
Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (Gould-Jacobs Reaction Intermediate)
This protocol is adapted from the synthesis of similar compounds and serves as a starting point for optimization.
-
In a round-bottom flask equipped with a condenser and a distillation apparatus, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture with stirring to 130-140 °C. Ethanol will begin to distill off.
-
Continue heating for 1-2 hours until the theoretical amount of ethanol has been collected.
-
The crude diethyl ((3-chloroanilino)methylene)malonate can be used directly in the next step or purified by vacuum distillation.
Cyclization to form 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
-
Add the crude diethyl ((3-chloroanilino)methylene)malonate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel.
-
Heat the mixture to 240-260 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
Hydrolysis to this compound
Note: The above Gould-Jacobs protocol leads to a 3-carboxy ester. To obtain the 8-carboxylic acid, a different synthetic route starting, for example, from 7-chloro-8-methylquinoline is typically employed.
Oxidation of 7-chloro-8-methylquinoline
-
Dissolve 7-chloro-8-methylquinoline in a suitable solvent such as acetic acid or sulfuric acid.
-
Add an oxidizing agent, such as potassium permanganate or nitric acid, portion-wise while monitoring the temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound.
Purification by Recrystallization
-
Suspend the crude this compound in a lower alcohol that is miscible with water, such as 1-methoxy-2-propanol.[4]
-
Add a small amount of a base, for example, a 50% aqueous solution of sodium hydroxide (approximately 1% w/w relative to the crude product).[4]
-
Heat the mixture in a sealed vessel to around 150 °C until the solid completely dissolves.[4]
-
Slowly cool the solution to room temperature over several hours to allow for crystal formation.[4]
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[4]
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic routes to this compound and potential byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues in the synthesis.
References
- 1. ablelab.eu [ablelab.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 5. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 7-Chloroquinoline-8-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 7-Chloroquinoline-8-carboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound synthesis?
A1: Impurities in crude this compound often originate from by-products formed during its synthesis. The manufacturing process typically involves the chlorination of 8-methylquinolinecarboxylic acid followed by oxidation. Undesired impurities can arise from side reactions on both the quinoline ring system and the methyl group during these steps.[1] Additionally, the crude product may contain residual water, with content ranging from 1% to 50%.[1]
Q2: What is the recommended primary method for purifying crude this compound?
A2: The most cited method for the purification of this compound is recrystallization.[1] This technique has been shown to be effective in removing impurities generated during synthesis.
Q3: Are there any known issues with standard recrystallization procedures for this compound?
A3: Yes, a notable issue when using lower alcohols as the recrystallization solvent is the potential for esterification of the carboxylic acid group. This side reaction can lead to a loss of the desired product, with yield reductions of up to 10%.[1]
Q4: How can the issue of esterification during recrystallization be mitigated?
A4: To prevent the partial esterification of this compound when using alcoholic solvents, the recrystallization process can be carried out in the presence of a small amount of a base.[1] The addition of a base, such as an alkali metal or alkaline earth metal hydroxide, helps to suppress the esterification reaction.[1]
Troubleshooting Guide
Issue 1: Low Purity After Recrystallization
Symptom: The purity of the this compound, as determined by analytical methods such as HPLC or NMR, remains below the desired specification after a single recrystallization.
Possible Causes:
-
Inappropriate Solvent Choice: The selected solvent may not have the optimal solubility profile for the target compound and impurities (i.e., the compound is too soluble or the impurities are not soluble enough at high temperatures, or the compound does not readily crystallize upon cooling).
-
Presence of Insoluble Impurities: Some impurities may be insoluble in the chosen recrystallization solvent.
-
Formation of Persistent By-products: The synthesis may have produced by-products with similar solubility characteristics to this compound, making separation by simple recrystallization difficult.
Troubleshooting Steps:
-
Optimize the Recrystallization Protocol:
-
Solvent System: Experiment with different solvents or solvent mixtures. A patent suggests using lower alcohols that are miscible with water, such as 1-methoxy-2-propanol, methanol, ethanol, or isopropanol.[1]
-
Base Addition: If not already implemented, add a small amount (0.1 to 1% by weight) of a base like sodium hydroxide to the recrystallization mixture when using an alcohol-based solvent to prevent esterification.[1]
-
Controlled Cooling: Ensure a slow cooling process to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Pre-purification Steps:
-
Hot Filtration: If insoluble impurities are observed, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.
-
Activated Carbon Treatment: To remove colored impurities, add a small amount of activated carbon to the hot solution, stir for a short period, and then perform a hot filtration to remove the carbon particles.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an appropriate organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The impurities may remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound, which is subsequently collected by filtration.
-
Chromatography: If recrystallization and extraction methods are insufficient, column chromatography over silica gel can be employed. A suitable eluent system will need to be developed to effectively separate the target compound from the impurities.
-
Issue 2: Poor Recovery/Yield After Purification
Symptom: A significant loss of product is observed after the purification process, resulting in a low yield.
Possible Causes:
-
Esterification: As previously mentioned, esterification can occur when recrystallizing from an alcohol without a base, leading to product loss.[1]
-
High Solubility in Mother Liquor: The purified compound may have significant solubility in the recrystallization solvent even at low temperatures, causing a portion to remain in the mother liquor.
-
Premature Crystallization: The product may crystallize too early during a hot filtration step, leading to loss.
Troubleshooting Steps:
-
Prevent Esterification: When using alcoholic solvents for recrystallization, add a small amount of a base.[1]
-
Optimize Solvent Volume and Temperature:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystallization and minimize solubility in the mother liquor.
-
-
Recover Product from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover additional product. The purity of this second crop should be checked separately.
-
Prevent Premature Crystallization: During hot filtration, ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and the product from crystallizing prematurely.
Experimental Protocols
Recrystallization with Base
This protocol is adapted from a patented method for the purification of 7-chloroquinoline-8-carboxylic acids.[1]
Objective: To purify crude this compound by recrystallization while minimizing esterification.
Materials:
-
Crude this compound
-
1-methoxy-2-propanol (or other suitable water-miscible lower alcohol)
-
50% (w/w) aqueous sodium hydroxide solution
-
Heating mantle with stirrer
-
Reflux condenser
-
Pressure-rated reaction vessel (if heating above the solvent's boiling point)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare a suspension of 100 g of crude, water-moist this compound in 400 mL of 1-methoxy-2-propanol in a suitable reaction vessel.
-
Add 1 g of 50% strength aqueous sodium hydroxide solution to the suspension.
-
If using a closed apparatus, heat the mixture to 150 °C. This will result in an elevated pressure of approximately 3.1 bar.[1] Alternatively, heat the mixture to reflux under atmospheric pressure.
-
Continue heating until the carboxylic acid has completely dissolved.
-
Slowly cool the solution to approximately 25 °C over a period of about 7 hours.
-
Filter the crystallized product using a Büchner funnel.
-
Wash the filter cake with 100 mL of the solvent (1-methoxy-2-propanol).
-
Dry the purified product in a drying oven.
Data Presentation
The following table summarizes the expected outcomes based on the purification method described.
| Purification Method | Key Parameters | Expected Purity Improvement | Potential Issues | Mitigation Strategy |
| Recrystallization from Alcohol | Solvent: 1-methoxy-2-propanol; Temperature: 150 °C (under pressure) | Significant increase in purity | Esterification of the carboxylic acid, leading to up to 10% yield loss.[1] | Add a small amount of base (e.g., 0.1-1% NaOH by weight).[1] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship for mitigating esterification during recrystallization.
References
Stability and degradation of 7-Chloroquinoline-8-carboxylic acid under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-Chloroquinoline-8-carboxylic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. The optimal storage environment is a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of related quinoline compounds, the potential degradation pathways for this compound may include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-chlorine bond, followed by substitution with a hydroxyl group and further oxidation of the quinoline ring.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the carboxylic acid group or other reactions.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its solubility profile. For quantitative assessment, the appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram is a clear indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (light, temperature, humidity). 2. Prepare a fresh solution from a new batch of the compound. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Discoloration of the solid compound | Exposure to light or air (oxidation). | 1. Discard the discolored compound. 2. Ensure future storage is in a tightly sealed, opaque container, and consider purging the container with an inert gas like nitrogen or argon. |
| Inconsistent experimental results | Degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, protect them from light and store them at an appropriate temperature (e.g., -20 °C). 3. Periodically check the purity of the stock solution by HPLC. |
| Loss of biological activity or potency | Chemical degradation of the compound. | 1. Verify the purity of the compound using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a new, high-purity batch of the compound. |
Stability and Degradation Data
As specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a template with hypothetical data to illustrate how such information would be presented. These values are for illustrative purposes only and should be determined experimentally.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Condition Details | Time | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 h | ~5% | 7-Hydroxyquinoline-8-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 h | ~8% | Ring-opened products |
| Oxidative | 3% H₂O₂ at RT | 24 h | ~15% | N-oxide derivative |
| Thermal | 80 °C (solid state) | 7 days | <2% | Not significant |
| Photolytic | UV light (254 nm) | 24 h | ~20% | 7-Hydroxyquinoline-8-carboxylic acid, Quinolinic acid derivatives |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a validated stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.
-
Instrumentation: HPLC with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-18 min: 80% B
-
18-20 min: 80-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C. Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours), neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at various time points and analyze by HPLC.
-
Thermal Degradation: Keep the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light. Protect a control sample from light. Withdraw samples at various time points and analyze by HPLC.
Visualizations
Identifying and characterizing impurities in 7-chloroquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 7-chloroquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-chloroquinoline, primarily focusing on the Combes synthesis and Gould-Jacobs reaction.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of 7-Chloroquinoline | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time as needed. |
| Side Reactions: Formation of regioisomers or other byproducts. | - Optimize reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired product. - For the Combes synthesis, the choice of acid catalyst can influence the reaction outcome. | |
| Product Loss During Work-up: Inefficient extraction or purification. | - Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the basic quinoline product. - Optimize the purification method (e.g., recrystallization solvent, column chromatography parameters). | |
| Presence of Multiple Isomers (e.g., 5-Chloroquinoline) | Lack of Regioselectivity in Combes Synthesis: The cyclization of the intermediate from m-chloroaniline can occur at two different positions. | - The formation of the 7-chloro isomer is generally favored over the 5-chloro isomer. - Reaction conditions can influence the isomeric ratio. Careful control of temperature and catalyst may improve selectivity. - High-resolution separation techniques like HPLC are necessary for the separation and quantification of isomers. |
| Significant Amount of Unreacted Starting Materials | Inefficient Reaction Conditions: Low temperature, short reaction time, or insufficient catalyst. | - Increase reaction temperature and/or time. - Ensure the appropriate stoichiometry of reactants and catalyst. |
| Poor Quality of Starting Materials: Impurities in m-chloroaniline or the β-dicarbonyl compound (Combes) or malonic ester derivative (Gould-Jacobs). | - Use high-purity starting materials. - Purify starting materials if necessary before use. | |
| Formation of Dark, Tarry Byproducts | Harsh Reaction Conditions: High temperatures and strong acids can lead to polymerization and degradation. | - In the Combes synthesis, slowly add the acid catalyst while cooling the reaction mixture. - Avoid excessive heating and prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 7-chloroquinoline via the Combes synthesis?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual m-chloroaniline and the β-dicarbonyl compound (e.g., acetylacetone).
-
Positional Isomer: 5-chloroquinoline derivatives may be formed due to the two possible cyclization pathways.
-
Side-Reaction Products: Products from self-condensation of the β-dicarbonyl compound.
-
Polymeric Material: High temperatures and strong acids can cause polymerization, leading to tar formation.
Q2: What are the likely impurities when using the Gould-Jacobs reaction to synthesize a 7-chloro-4-hydroxyquinoline precursor?
A2: In the Gould-Jacobs reaction, which is a common route to 4-hydroxyquinolines that can be converted to 7-chloroquinoline derivatives, potential impurities include:
-
Unreacted Starting Materials: m-chloroaniline and the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate).[1][2]
-
Incompletely Cyclized Intermediate: The anilinomethylenemalonate intermediate may remain if the cyclization step is incomplete.[2]
-
Products of Incomplete Hydrolysis/Decarboxylation: If the subsequent hydrolysis and decarboxylation steps are not driven to completion, the corresponding ester and carboxylic acid derivatives of the quinoline may be present as impurities.
Q3: How can I identify and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying 7-chloroquinoline from its isomers and other non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including unreacted starting materials and some byproducts. A non-polar capillary column, such as a DB-5MS, is typically used.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities.
-
Mass Spectrometry (MS): Provides molecular weight information which is crucial for identifying unknown impurities, often used in conjunction with HPLC or GC.
Q4: Are there any specific safety precautions I should take during the synthesis of 7-chloroquinoline?
A4: Yes, it is important to handle the reagents and products with care. 7-chloroquinoline is classified as harmful if swallowed and causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a general guideline for the purity analysis of 7-chloroquinoline and can be optimized for specific impurity profiles.
| Parameter | Value |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 10 mg of the crude sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general method for the analysis of volatile impurities in a 7-chloroquinoline synthesis mixture.
| Parameter | Value |
| Instrumentation | GC system coupled to a mass spectrometer |
| Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection | 1 µL, splitless injection at 250°C |
| Oven Program | Initial temperature: 80°C, hold for 2 minutes.Ramp: 10°C/min to 280°C.Hold at 280°C for 5 minutes. |
| MS Parameters | Ionization Mode: Electron Ionization (EI) at 70 eVMass Range: m/z 40-450 |
| Sample Preparation | Dissolve a small amount of the crude sample in a suitable solvent like dichloromethane or ethyl acetate. |
Visualizations
Caption: Experimental workflow for the synthesis and impurity analysis of 7-chloroquinoline.
Caption: Logical troubleshooting guide for 7-chloroquinoline synthesis.
References
Challenges in the scale-up of 7-Chloroquinoline-8-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 7-Chloroquinoline-8-carboxylic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable routes for the synthesis of quinoline carboxylic acids are modifications of the Gould-Jacobs reaction.[1] This typically involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester and, if necessary, decarboxylation, yields the desired carboxylic acid. For this compound, this would likely start from 2-amino-3-chlorobenzoic acid derivatives or related anilines. Alternative methods, such as the Doebner-von Miller reaction, can also be adapted for quinoline synthesis.[2]
Q2: What are the critical safety considerations when scaling up the Gould-Jacobs reaction?
A2: The cyclization step of the Gould-Jacobs reaction is often performed at high temperatures, sometimes exceeding 250°C, which can pose significant thermal hazards.[3][4] Key safety considerations include:
-
Thermal Runaway: The reaction can be exothermic, and inefficient heat transfer in large reactors can lead to a thermal runaway.[5][6][7] Careful control of the heating rate and adequate cooling capacity are crucial.
-
Pressure Build-up: Heating high-boiling point solvents to the required temperatures can lead to significant pressure build-up in a closed system. The reactor must be appropriately rated for the expected temperatures and pressures.
-
Solvent Handling: High-boiling point solvents like Dowtherm A or diphenyl ether are often used and require careful handling at elevated temperatures.[4]
Q3: How can I improve the yield and purity of the final product?
A3: Optimizing several parameters can lead to improved yield and purity:
-
Reactant Purity: Ensure the starting materials, particularly the aniline derivative, are of high purity to avoid the formation of colored impurities and byproducts.
-
Reaction Conditions: Carefully control the temperature and reaction time for both the initial condensation and the cyclization steps. Overheating during cyclization can lead to degradation.[8]
-
Purification Method: Recrystallization is a common and effective method for purifying quinoline carboxylic acids. The choice of solvent is critical, with ethanol often being a good starting point.[9] In some cases, washing with a solvent like N,N-dimethylformamide (DMF) can significantly improve purity.[10][11]
Troubleshooting Guide
Issue 1: Low Yield of the Cyclized Quinoline Intermediate
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The cyclization step often requires high temperatures (e.g., >250°C) to proceed to completion.[4] Ensure your heating system can achieve and maintain the target temperature. Consider using a high-boiling point solvent like Dowtherm A or diphenyl ether.[4] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Side Reactions | At high temperatures, side reactions such as intermolecular condensation can occur, leading to the formation of dimers or polymers.[3] Running the reaction at the lowest effective temperature and for the minimum time necessary can help to mitigate these side reactions. |
| Substrate Decomposition | The starting materials or the intermediate product may be unstable at the high temperatures required for cyclization. A thorough thermal stability study of your specific substrates is recommended before attempting a large-scale reaction. |
Issue 2: Difficulty in Isolating the Product after Cyclization
| Possible Cause | Troubleshooting Step |
| Product is an Oil | The crude product may initially separate as an oil rather than a solid, especially if impurities are present. Try adding a small amount of a suitable anti-solvent to induce precipitation. Seeding the mixture with a small crystal of the pure product can also promote crystallization. |
| Fine Particles Clogging the Filter | The product may precipitate as very fine particles that are difficult to filter.[12][13] Allow the mixture to cool slowly to encourage the formation of larger crystals. Using a filter aid or a different type of filtration setup (e.g., a centrifuge) may be necessary on a larger scale. |
Issue 3: Low Purity of the Final Carboxylic Acid Product
| Possible Cause | Troubleshooting Step | | Incomplete Hydrolysis of the Ester | Ensure that a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used and that the reaction is heated for a sufficient time to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC. | | Colored Impurities | Colored impurities often arise from side reactions during the high-temperature cyclization. These can sometimes be removed by treating the crude product with activated carbon before recrystallization. | | Ineffective Recrystallization | The choice of recrystallization solvent is crucial.[9][14] A single solvent may not be sufficient. Consider using a mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) to achieve better purification.[15] |
Data Presentation
Table 1: Effect of Cyclization Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 250 | 5 | 47 | [8] |
| 300 | 0.5 | 42 | [8] |
Note: Data is for a model Gould-Jacobs reaction and will vary depending on the specific substrates.
Table 2: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
Data adapted from a patent on the purification of a quinoline carboxylic acid derivative by heating and stirring.[10][11]
Experimental Protocols
1. Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol is a general guideline and may require optimization for the specific synthesis of the 8-carboxylic acid analogue.
-
Step 1: Condensation. In a reaction vessel equipped with a stirrer and a reflux condenser, combine 1.0 mole of 2-amino-3-chlorobenzoic acid methyl ester and 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to distill off. The resulting anilinoacrylate can be used directly in the next step.
-
Step 2: Cyclization. In a separate reactor, heat a high-boiling point solvent such as Dowtherm A to vigorous boiling (approximately 250°C). Slowly add the warm anilinoacrylate from the previous step to the boiling solvent. Continue heating for 1 hour. During this time, the cyclized product will precipitate.
-
Step 3: Isolation. Cool the reaction mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like hexane to remove the high-boiling point solvent and colored impurities.
2. Hydrolysis to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
-
Step 1: Saponification. Suspend the crude ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide. Reflux the mixture with vigorous stirring until all the solid has dissolved (approximately 1-2 hours).
-
Step 2: Precipitation. Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic to Congo red paper. The carboxylic acid will precipitate as a solid.
-
Step 3: Isolation and Purification. Collect the solid by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the cyclization step.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 12. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 13. hawachfilterpaper.com [hawachfilterpaper.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
Preventing side reactions during the functionalization of the quinoline ring
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the functionalization of the quinoline ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the functionalization of the quinoline ring?
A1: The most prevalent side reactions include:
-
Poor Regioselectivity: Functionalization often yields a mixture of isomers, particularly at the C2, C5, and C8 positions, due to the complex electronics of the fused ring system. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich, leading to competing reaction pathways.[1]
-
Over-functionalization: The introduction of multiple functional groups can occur, especially under harsh reaction conditions or with highly activated quinoline substrates.
-
N-Oxidation: The lone pair of electrons on the quinoline nitrogen can be susceptible to oxidation, forming a quinoline N-oxide, particularly during electrophilic substitution reactions like nitration.[1]
-
Homocoupling: In cross-coupling reactions, the coupling partners may react with themselves to form undesired homocoupled byproducts.
-
Reduction of the Quinoline Ring: The use of strong reducing agents or certain catalytic systems can lead to the partial or full reduction of the quinoline scaffold.
-
Catalyst Poisoning: The nitrogen atom of the quinoline ring can coordinate strongly with transition metal catalysts, leading to deactivation and low reaction yields.
Q2: How can I control the regioselectivity of my quinoline functionalization?
A2: Controlling regioselectivity is a key challenge. Strategies to improve selectivity include:
-
Directing Groups: The use of a directing group can guide the catalyst to a specific C-H bond. For instance, an N-oxide can direct functionalization to the C8 position with rhodium catalysts.[2]
-
Catalyst and Ligand Selection: The choice of the transition metal catalyst and its coordinating ligands is crucial. For example, palladium catalysts often favor the C2 position, while specific ligand modifications can steer the reaction to other sites.[2]
-
Reaction Conditions: Optimization of parameters such as solvent, temperature, and the presence of additives can significantly influence the regiochemical outcome.
-
Protecting Groups: Temporarily protecting the quinoline nitrogen can alter the electronic properties of the ring and influence the position of functionalization.
Q3: My electrophilic substitution reaction is producing the quinoline N-oxide as a major byproduct. How can I prevent this?
A3: Unwanted N-oxidation can be minimized by:
-
Protecting the Nitrogen: Introducing a protecting group on the quinoline nitrogen, such as a Boc group, can prevent its oxidation. The protecting group can be removed in a subsequent step.
-
Controlling Reaction Conditions: Performing the reaction at lower temperatures and using milder oxidizing agents or shorter reaction times can help reduce the extent of N-oxidation. For nitration, using a mixture of nitric acid and sulfuric acid at low temperatures can favor C-nitration over N-oxidation.[3]
Q4: I am observing low or no conversion in my palladium-catalyzed C-H functionalization. What could be the issue?
A4: Low conversion in Pd-catalyzed reactions involving quinolines can often be attributed to catalyst deactivation. The quinoline nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity. To address this, you can try:
-
Using a higher catalyst loading.
-
Employing a ligand that can displace the quinoline from the metal center.
-
Modifying the quinoline substrate to be less coordinating, for example, by using a quinoline N-oxide.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in C-H Arylation (Mixture of C2 and C8 isomers)
| Possible Cause | Suggested Solution |
| Intrinsic Reactivity | The C2 and C8 positions are often the most reactive sites for C-H activation. |
| Inappropriate Catalyst/Ligand | The choice of catalyst and ligand significantly influences the regioselectivity. |
| Suboptimal Reaction Conditions | Temperature, solvent, and additives can affect the reaction outcome. |
Problem 2: Low Yield in Friedländer Quinoline Synthesis
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion. |
| Side Reactions | Aldol condensation of the ketone starting material can be a competing side reaction under basic conditions.[4] |
| Decomposition of Reactants or Products | High temperatures can lead to the degradation of materials.[5] |
| Catalyst Inactivity | The acid or base catalyst may not be effective for the specific substrates. |
Quantitative Data Summary
Table 1: Effect of Catalyst and Ligand on C3-Selective Functionalization of Quinoline
| Entry | Catalyst (mol%) | Ligand (mol%) | Electrophile | Yield (%) | Reference |
| 1 | Ni(dppp)Cl₂ (3.0) | - | PhSSPh | 95 | [6] |
| 2 | Ni(dppp)Cl₂ (3.0) | - | PhCOCl | 85 | [6] |
| 3 | JohnphosAu(MeCN)SbF₆ (5.0) | - | Indole | 92 | [6] |
| 4 | - | - | 4-Me-PhNHNH₂·HCl | 91 | [6] |
Table 2: Regioselective C5-Halogenation of 8-Substituted Quinolines
| Entry | Substrate | Halogenating Agent | Time (h) | Yield (%) | Reference |
| 1 | N-(quinolin-8-yl)acetamide | TCCA | 0.25 | 98 | [7] |
| 2 | N-(quinolin-8-yl)acetamide | TBCA | 0.25 | 99 | [7] |
| 3 | N-(2-methylquinolin-8-yl)benzamide | TCCA | 1 | 97 | [7] |
| 4 | N-(2-methylquinolin-8-yl)benzamide | TBCA | 1 | 98 | [7] |
| TCCA = Trichloroisocyanuric acid, TBCA = Tribromoisocyanuric acid |
Experimental Protocols
Protocol 1: Nickel-Catalyzed C3-Thioetherification of Quinoline[6]
Materials:
-
Quinoline (0.4 mmol, 1.0 equiv.)
-
Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%)
-
Diethoxymethane (DEDM) (2.0 mL)
-
Grignard reagent (e.g., PhMgBr) (0.6 mmol, 1.5 equiv.)
-
Disulfide electrophile (e.g., PhSSPh) (0.6 mmol, 1.5 equiv.)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline, Ni(dppp)Cl₂, and diethoxymethane.
-
Add the Grignard reagent dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile and stir for an additional 20 minutes.
-
Finally, add DDQ and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide[8]
Materials:
-
N-(quinolin-8-yl)acetamide (0.4 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.145 mmol)
-
Acetonitrile (ACN) (3 mL)
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide and acetonitrile.
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) to the solution.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.
Protocol 3: N-Boc Protection of Quinoline
Materials:
-
Quinoline (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve quinoline in dichloromethane in a round-bottom flask.
-
Add DMAP to the solution.
-
Add Boc₂O portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of N-Boc-Quinoline[9]
Materials:
-
N-Boc-quinoline (1.0 equiv.)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-quinoline in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting quinolinium salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to obtain the free quinoline.
Visualizations
Caption: A troubleshooting workflow for addressing side reactions in quinoline functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for the Purification of Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoline derivatives using chromatography and crystallization techniques.
Chromatography Issues
Issue 1: My quinoline derivative is decomposing on the silica gel column.
-
Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina (neutral or basic) is a good alternative to silica gel for basic compounds.[1][2]
-
Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1][2]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1]
-
-
Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.[1]
-
Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1][2]
-
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
-
Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
-
Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]
-
Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine (0.5-2%) or pyridine to your eluent can significantly improve peak shape by masking the active silanol sites.[1][3][4]
-
Mobile Phase pH Adjustment (HPLC): For basic quinoline compounds in reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[3][4]
-
Optimize Solvent System: Experiment with different solvent systems on TLC to find one that provides a good Rf value (ideally between 0.2 and 0.4) and clear separation between your compound and impurities.[3][5]
-
Issue 3: My polar quinoline compound shows little to no retention on a C18 column.
-
Question: My polar quinoline compound is eluting at or near the solvent front on a C18 column. How can I improve its retention?
-
Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase.[3] Here are several strategies:
-
Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in these conditions.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a Phenyl-hexyl or an embedded polar group (EPG) column.[3]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention by forming a neutral ion-pair with the charged analyte.[3]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[3]
-
Crystallization Issues
Issue 1: My quinoline derivative is "oiling out" instead of crystallizing.
-
Question: When I try to crystallize my compound, it separates from the solution as an oil rather than forming solid crystals. What should I do?
-
Answer: "Oiling out" can occur for several reasons, including the melting point of the compound being lower than the boiling point of the solvent, the solution cooling too rapidly, or a high concentration of impurities.[5]
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[6]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can help prevent premature precipitation.[6] Consider using a different solvent or a mixture of solvents with a lower boiling point.[5][6]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[6]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[5]
-
Issue 2: No crystals are forming, even after cooling the solution.
-
Question: I have a supersaturated solution of my quinoline derivative, but no crystals have formed. How can I induce crystallization?
-
Answer: If crystals do not form spontaneously, you can try to induce nucleation.
-
Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[6]
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The small glass particles that are scraped off can act as nucleation sites.
-
Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[6]
-
Change the Solvent System (Anti-Solvent Addition): Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will decrease the overall solubility and promote crystallization.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for purifying quinoline derivatives?
-
Q2: How do I choose an appropriate solvent system for column chromatography?
-
A2: An appropriate solvent system is typically determined using thin-layer chromatography (TLC).[5] The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities, with the target compound having an Rf value ideally between 0.2 and 0.4.[3][5] A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[5]
-
-
Q3: Which organic solvent is better for quinolone separation in HPLC: acetonitrile or methanol?
-
A3: Both acetonitrile and methanol can be used effectively. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff.[4] However, methanol can offer different selectivity and may provide a better separation for certain quinolones.[4] The choice often comes down to empirical testing to see which provides the better chromatography for the specific analytes of interest.[4]
-
-
Q4: My quinoline derivative is failing to crystallize. What can I do?
Data Presentation
Table 1: Comparison of Common Quinoline Purification Techniques
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [7] |
| Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [7] | |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [7] |
| Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [7] | |
| Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [7] | |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >98 | 85 | [7] |
Table 2: Example Solvent Systems for Chromatography of Quinoline Derivatives
| Chromatography Type | Stationary Phase | Eluent/Mobile Phase | Target Compound/Class | Notes | Source |
| Normal Phase Column | Silica Gel | Hexanes/Ethyl Acetate (gradient) | Quindoline-type chiral helicene | General system for moderately polar compounds. | [8] |
| Normal Phase Column | Deactivated Silica Gel | 20% Ethyl Acetate in Hexanes + 1% Triethylamine | Basic quinoline derivatives | Triethylamine deactivates acidic silanol sites, preventing tailing and decomposition. | [1] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with Phosphoric Acid | Quinoline | Simple RP method. Phosphoric acid can be replaced with formic acid for MS compatibility. | [9] |
| Reversed-Phase HPLC | C18 | Methanol/0.05 M Triethylamine (pH 3.0), 50:50 (v/v) | Quinine | TEA masks silanol groups, improving peak shape and efficiency. | [10] |
| HILIC | Amide-based HILIC column | A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:waterB: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water | Polar quinoline compounds | For polar compounds that have poor retention in reversed-phase. | [3] |
Experimental Protocols
Protocol 1: Purification of Quinoline via Picrate Salt Formation
This protocol is effective for removing impurities that do not form picrate salts.[1]
-
Salt Formation:
-
Dissolve the crude quinoline in a minimal amount of 95% ethanol.
-
In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.
-
Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with cold ethanol.[1]
-
-
Recrystallization of the Picrate Salt:
-
Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile, to further enhance purity.[1]
-
-
Regeneration of Pure Quinoline:
-
Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).
-
Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.
-
Extract the free base (quinoline) from the effluent with a non-polar solvent like n-pentane.
-
Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.[1]
-
-
For the highest purity, the resulting quinoline can be distilled under vacuum.[1]
Protocol 2: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.[1]
-
Preparation of the Eluent:
-
Choose an appropriate solvent system based on TLC analysis.
-
Add 1% triethylamine (NEt₃) to the chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent containing triethylamine.
-
Pack the column with the slurry.
-
-
Column Equilibration:
-
Flush the column with 2-3 column volumes of the eluent containing triethylamine to ensure the entire stationary phase is deactivated.[3]
-
-
Sample Loading:
-
Dissolve the crude quinoline derivative in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.[11]
-
-
Elution:
-
Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Visualizations
Caption: General workflow for the purification of quinoline derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 7-Chloroquinoline-8-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of 7-Chloroquinoline-8-carboxylic acid in aqueous media for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for aqueous-based assays?
A1: this compound is a poorly water-soluble compound. Its planar structure can promote crystal lattice formation, which requires significant energy to overcome for dissolution. The primary challenge is its low intrinsic solubility in neutral aqueous solutions. As a carboxylic acid, its solubility is highly dependent on the pH of the medium.
Q2: What is the recommended first step for solubilizing this compound?
A2: The universally recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. A starting concentration of up to 50 mg/mL in DMSO can often be achieved with gentle warming and sonication. It is crucial to use anhydrous DMSO, as absorbed water can affect the solubility and stability of the compound in the stock solution.
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution" or "solvent-shifting," is a frequent issue with compounds that are highly soluble in organic solvents but poorly soluble in water. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is important to avoid solvent-induced artifacts in biological assays (typically aiming for ≤0.5%), sometimes a slightly higher, yet non-toxic, concentration can help maintain the compound's solubility.
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution. Additionally, adding the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing can improve dispersion and prevent immediate precipitation.
-
Adjust the pH of the Aqueous Buffer: As a carboxylic acid, the solubility of this compound will significantly increase in a basic environment (pH > 7.5).
Q4: How does pH influence the solubility of this compound?
A4: The carboxylic acid moiety of the molecule can be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. In acidic to neutral conditions, the compound exists predominantly in its less soluble, unionized form. As the pH increases above the compound's pKa, the equilibrium shifts towards the more soluble, ionized form.
Q5: Can I use co-solvents other than DMSO to improve solubility?
A5: Yes, other co-solvents can be employed, especially if DMSO is incompatible with your assay. Common choices include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. The selection of a co-solvent should be guided by its compatibility with the specific in vitro model and its potential to interfere with the assay. It is essential to run appropriate vehicle controls to account for any effects of the co-solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO. | Concentration is too high. | Try a lower concentration. Gentle warming (37-60°C) and sonication can aid dissolution. |
| Quality of DMSO. | Use high-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility. | |
| Precipitation upon dilution into aqueous buffer. | Solvent-shifting effect. | Add DMSO stock dropwise to pre-warmed, vortexing buffer. Perform a serial dilution. |
| Final concentration exceeds aqueous solubility. | Lower the final assay concentration. | |
| pH of the buffer is too low. | Increase the pH of the aqueous buffer to >7.5. | |
| Variability in experimental results. | Inconsistent compound solubility between experiments. | Ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any precipitation before adding to the assay. |
| Degradation of the compound in solution. | Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C). |
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. The following table provides a template for researchers to populate with their experimentally determined values. A reference value for a similar compound, Quinoline-8-carboxylic acid, in DMSO is included for guidance.
| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 25 | User Determined | User Determined | A solubility of 50 mg/mL has been reported for the similar Quinoline-8-carboxylic acid with heating.[1] |
| Ethanol | 25 | User Determined | User Determined | |
| PEG 400 | 25 | User Determined | User Determined | |
| PBS (pH 7.4) | 25 | User Determined | User Determined | Expected to be low. |
| Carbonate Buffer (pH 9.0) | 25 | User Determined | User Determined | Expected to be significantly higher than at pH 7.4. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: In a suitable vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: If solids persist, sonicate the solution in a bath sonicator for 10-15 minutes.
-
Inspection: Visually confirm that all solid material has dissolved before storage and use.
Protocol 2: Determination of pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10, using citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
Data Analysis: Plot the determined solubility against the pH of the respective buffer.
Protocol 3: In-situ Salt Formation for Enhanced Aqueous Solubility
This protocol describes the preparation of a stock solution where the compound is converted to its more soluble sodium salt.
-
Weighing: Accurately weigh a specific amount of this compound.
-
Suspension: Suspend the compound in a minimal amount of high-purity water.
-
Titration: While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise until the solid completely dissolves. Be cautious not to add a large excess of NaOH. The pH of the resulting solution should be slightly basic.
-
Volume Adjustment: Adjust the final volume with high-purity water to achieve the desired stock concentration.
-
Sterilization: If required for the assay, sterile-filter the final solution through a 0.22 µm filter.
Visualizations
Caption: Initial workflow for solubilizing the compound.
Caption: Troubleshooting options for precipitation issues.
Caption: Workflow for determining pH-dependent solubility.
References
Validation & Comparative
Comparative analysis of different synthetic routes to 7-chloroquinolines
A Comparative Guide to the Synthetic Routes of 7-Chloroquinolines
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1] Its continued relevance in drug discovery drives the need for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to 7-chloroquinolines, offering a resource for researchers, scientists, and drug development professionals. We will explore both classical ring-forming reactions and modern functionalization strategies, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate a comprehensive understanding of these synthetic pathways.
Classical Ring-Forming Syntheses
Traditional methods for quinoline synthesis involve the construction of the heterocyclic ring from acyclic precursors. When applied to the synthesis of 7-chloroquinolines, these reactions typically start from m-chloroaniline. While foundational, these routes often suffer from a critical drawback: poor regioselectivity, leading to mixtures of the desired 7-chloroquinoline and the isomeric 5-chloroquinoline.[2]
1. Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[3][4][5] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[3] For 7-chloroquinolines, m-chloroaniline is reacted with a β-diketone like acetylacetone to yield 7-chloro-2,4-dimethylquinoline.[3]
Caption: General workflow of the Combes synthesis for 7-chloroquinolines.
2. Friedländer Synthesis
The Friedländer synthesis is an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[6][7][8] The reaction proceeds via an initial aldol condensation followed by cyclodehydration.[7][9] This method is highly convergent but relies on the availability of the appropriately substituted 2-amino-4-chlorobenzaldehyde or a related ketone, which can be a limitation.
3. Skraup Synthesis
The Skraup synthesis is a vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] The reaction first involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[10] Applying this to m-chloroaniline is possible but often results in low yields and poor regioselectivity due to the harsh reaction conditions.[2]
Modern Synthetic Routes: Functionalization of Dichloroquinoline
The most prevalent and versatile approach to synthesizing a wide array of 7-chloroquinoline derivatives involves the regioselective functionalization of commercially available 4,7-dichloroquinoline. This strategy leverages the significantly higher reactivity of the chlorine atom at the C-4 position towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at C-7.[12]
1. Nucleophilic Aromatic Substitution (SNAr)
This is the cornerstone of modern 7-chloroquinoline synthesis. A variety of nucleophiles, including amines, thiols, and alcohols, can selectively displace the C4-chloro group, leaving the C7-chloro group intact. This method provides direct access to 4-amino, 4-thio, and 4-oxy-substituted 7-chloroquinolines, which are common precursors for pharmaceuticals.[1][13][14] The use of ultrasound irradiation has been shown to accelerate these reactions, aligning with green chemistry principles.[12][13]
Caption: Regioselective S(N)Ar at the C-4 position of 4,7-dichloroquinoline.
2. Multi-step Functionalization
For more complex substitution patterns, multi-step sequences starting from 4,7-dichloroquinoline have been developed. One such strategy involves an initial N-oxidation, followed by functionalization at the C-2 position, and concluding with a selective SNAr at the C-4 position. This approach allows for the introduction of three different substituents onto the quinoline core in a controlled manner.[15]
Caption: A three-step synthesis for complex 7-chloroquinolines.
Comparative Data of Synthetic Routes
The following table summarizes and compares the key features of the discussed synthetic routes to 7-chloroquinolines.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Combes Synthesis [3][16] | m-Chloroaniline, β-Diketone | Acid catalyst (H₂SO₄, PPA), Heat | 65-70% | Builds the core quinoline structure. | Poor regioselectivity (5- vs. 7-isomer), harsh conditions. |
| SNAr (Amination) [13] | 4,7-Dichloroquinoline, Amine | Ethanol, Ultrasound, 90 °C, 30 min | 78-89% | Excellent regioselectivity, high yields, fast, mild conditions. | Requires pre-existing quinoline core, limited to C-4 substitution. |
| SNAr (Thiolation) [14] | 4,7-Dichloroquinoline, Thiophenol | K₂CO₃, DMF, 80-100 °C, 4-6 h | ~85% | Excellent regioselectivity, good yields, versatile for sulfur linkage. | Requires pre-existing quinoline core. |
| Multi-step (N-Oxidation) [15] | 4,7-dichloroquinoline | Step 1: m-CPBA; Step 2: Benzonitrile, H₂SO₄; Step 3: Morpholine, K₂CO₃ | 81% (Step 1), 92% (Step 3) | Allows for controlled multi-functionalization (C2, C4). | Multi-step process, potentially lower overall yield. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine via Ultrasound-Assisted SNAr [13]
This protocol describes a modern, efficient synthesis starting from 4,7-dichloroquinoline.
-
Reaction Setup : In a suitable reaction vessel, mix 4,7-dichloroquinoline (1.98 g, 0.01 mol) and 3-amino-1,2,4-triazole (0.84 g, 0.01 mol) in ethanol (15 mL).
-
Ultrasonication : Place the vessel in an ultrasonic bath and reflux the mixture for 30 minutes at 90°C.
-
Reaction Monitoring : Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Work-up : After completion, add a solution of sodium hydroxide (10%) until the pH is approximately 8-9.
-
Isolation : Filter the resulting precipitate, wash it thoroughly with water, and then with diethyl ether.
-
Purification : Dry the solid to obtain the final product, 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine.
-
Yield : 81%
-
Appearance : White precipitate
-
¹H NMR (300 MHz, DMSO-d₆) : δ 8.89 (d, J = 5.29 Hz, 1H), 8.88 (s, 1H), 8.25 (s, 1H), 8.22 (d, J = 8.35 Hz, 1H), 8.19 (s, 1H), 8.18 (s, 1H), 7.83 (d, J = 8.38 Hz, 1H), 7.79 (d, J = 8.43 Hz, 1H).[13]
-
Protocol 2: Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline via SNAr [14]
This protocol details the synthesis of a 4-thioether substituted 7-chloroquinoline.
-
Reaction Setup : To a solution of 4,7-dichloroquinoline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and thiophenol (1.2 eq).
-
Heating : Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the title compound as a pale white solid.
Protocol 3: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [15]
This protocol illustrates a more complex functionalization strategy.
-
Step 1: N-Oxidation : Dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL). Gradually add m-chloroperbenzoic acid (m-CPBA, 206 mg, 1.2 mmol) and stir for 5 hours at room temperature. Neutralize with NaHCO₃ solution, extract with ethyl acetate, dry, and remove the solvent to yield 4,7-dichloroquinoline 1-oxide (81% yield).[15]
-
Step 2: C2-Amidation : In a sealed vial, add benzonitrile (0.824 mL, 8 mmol) and 97% H₂SO₄ (0.107 mL, 2 mmol). Add a solution of the N-oxide from Step 1 (213 mg, 1 mmol) in CH₂Cl₂ (2 mL). Seal the vial and heat to 70 °C for 24 hours. After completion, add ethyl acetate and brine for work-up to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.
-
Step 3: C4-Amination (SNAr) : To a solution of the product from Step 2 (317 mg, 1 mmol) in DMF (2 mL), add K₂CO₃ (276 mg, 2 mmol) and morpholine (0.174 mL, 2 mmol). Heat the mixture to 120 °C for 24 hours. After cooling, add water to precipitate the product. Filter, wash with water, and dry to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (92% yield).[15]
Conclusion
The synthesis of 7-chloroquinolines has evolved from classical, often low-yielding and non-selective ring-forming reactions to highly efficient and regioselective modern strategies. For the synthesis of diverse 4-substituted 7-chloroquinoline analogues, the functionalization of commercially available 4,7-dichloroquinoline via nucleophilic aromatic substitution is undoubtedly the method of choice. It offers high yields, excellent regioselectivity, and operational simplicity. For more complex derivatives with substitutions at other positions, multi-step sequences starting from the same precursor provide a reliable and controlled approach. While classical methods like the Combes synthesis are still relevant for creating specific substitution patterns not easily accessible otherwise, they are generally less favored due to issues with regioselectivity and harsh conditions. The choice of synthetic route will ultimately depend on the desired final structure, the availability of starting materials, and the scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. iipseries.org [iipseries.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 16. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
A Comparative Analysis: Biological Activity of 7-Chloroquinoline-8-carboxylic acid versus Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the well-established antimalarial drug, chloroquine, and the less-characterized compound, 7-Chloroquinoline-8-carboxylic acid. While extensive data exists for chloroquine's antimalarial, anticancer, and anti-inflammatory properties, publicly available experimental data on the specific biological activities of this compound is limited. This document aims to present the available information objectively, supplemented with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this area.
Comparative Biological Activity Data
The following tables summarize the known quantitative data for chloroquine and provide a template for the evaluation of this compound.
Antimalarial Activity
The efficacy of antimalarial compounds is typically determined by their half-maximal inhibitory concentration (IC₅₀) against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 (Chloroquine-sensitive) | ~10-20 | [1] |
| K1 (Chloroquine-resistant) | >100 | [1] | |
| This compound | 3D7 (Chloroquine-sensitive) | Data not available | |
| K1 (Chloroquine-resistant) | Data not available |
Anticancer Activity
The antiproliferative effects of these compounds are assessed against a panel of human cancer cell lines, with lower IC₅₀ or GI₅₀ (50% growth inhibition) values indicating greater potency.
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Chloroquine | MDA-MB-231 (Breast Cancer) | ~20-50 | |
| U87 MG (Glioblastoma) | ~30-60 | ||
| This compound | Various Cell Lines | Data not available |
Anti-inflammatory Activity
The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Chloroquine | RAW 264.7 | NO Production Inhibition | ~10-30 | |
| This compound | RAW 264.7 | NO Production Inhibition | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and for comparative studies with chloroquine.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human red blood cells (O+)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Test compounds and control drug (Chloroquine)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add 100 µL of the drug dilutions to a 96-well plate.
-
Add 100 µL of a 2% parasitemia, 2% hematocrit parasite suspension to each well.
-
Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Test compounds and control
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compounds for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[2][3][4][5]
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well microplates
-
Test compounds and control
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.[6][7][8][9][10]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.
References
- 1. ajpp.in [ajpp.in]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 7-Chloroquinoline-8-carboxylic Acid and Its Precursors
A detailed examination of the spectroscopic signatures of 7-Chloroquinoline-8-carboxylic acid in comparison to its synthetic precursors, 7-chloroquinoline and anthranilic acid, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comprehensive overview of their characteristic spectral data, supported by experimental protocols and a visualization of the synthetic pathway.
Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process. A plausible route involves the oxidation of a methyl group at the 8-position of a 7-chloroquinoline precursor. The conceptual workflow is outlined below.
Caption: Synthetic pathway to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Other Protons |
| This compound (Predicted) | ~8.9 (H2), ~7.5 (H3), ~8.2 (H4), ~7.8 (H5), ~7.6 (H6) | ~11-13 (COOH) |
| 7-Chloroquinoline | 8.89 (dd, H2), 7.41 (dd, H3), 8.12 (dd, H4), 7.75 (d, H5), 7.52 (ddd, H6), 8.08 (d, H8) | - |
| Anthranilic Acid | 7.72 (d, H6), 7.23 (t, H4), 6.76 (d, H3), 6.52 (t, H5)[1] | 8.4 (br s, COOH), 3.6 (br s, NH₂)[1] |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl/Carboxyl Carbon |
| This compound (Predicted) | ~150 (C2), ~122 (C3), ~136 (C4), ~128 (C4a), ~127 (C5), ~129 (C6), ~135 (C7), ~125 (C8), ~148 (C8a) | ~168 |
| 7-Chloroquinoline | 150.9, 121.5, 136.2, 128.4, 128.8, 127.3, 135.7, 127.9, 148.3 | - |
| Anthranilic Acid | 151.8, 112.0, 134.0, 115.9, 132.2, 117.4[2] | 170.8[2] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (Carboxylic Acid) | C-Cl Stretch | Other Key Bands |
| This compound (Predicted) | ~1700-1725 (strong, sharp) | ~2500-3300 (broad) | ~750-850 | Aromatic C-H stretch (~3000-3100), C=C and C=N stretches (~1500-1600) |
| 7-Chloroquinoline | - | - | ~764 | Aromatic C-H stretch (~3050), C=C and C=N stretches (~1580, 1500, 1450) |
| Anthranilic Acid | 1680-1700[3] | 2500-3300 (very broad)[4] | - | N-H stretch (two bands, ~3300-3500)[4] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 207/209 (isotope pattern for one chlorine) | [M-COOH]⁺, fragments corresponding to the quinoline ring. |
| 7-Chloroquinoline | 163/165 (isotope pattern for one chlorine)[5] | 128 (loss of Cl), 101[5] |
| Anthranilic Acid | 137[6] | 119 ([M-H₂O]⁺), 92 ([M-COOH]⁺)[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax in Methanol/Ethanol |
| This compound (Predicted) | ~230, ~280, ~320 |
| 7-Chloroquinoline | Multiple absorptions in the 220-330 nm range are expected, characteristic of the quinoline chromophore. |
| Anthranilic Acid | 212, 310, 342 in methanol[7]; Excitation peak at 336 nm and emission peak at 411 nm. |
Experimental Protocols
Standard procedures for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument using a proton-decoupled sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction : Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Use Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.
-
Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition : Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing these compounds through spectroscopy follows a logical progression.
Caption: Workflow for spectroscopic characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid | C11H8ClNO3 | CID 86191015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinoline-3,8-dicarboxylic acid | C11H6ClNO4 | CID 13309794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 6. asianpubs.org [asianpubs.org]
- 7. spectrabase.com [spectrabase.com]
Validating the Structure of Novel 7-Chloroquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard methods for the characterization of novel 7-chloroquinoline derivatives, complete with experimental protocols and comparative data to aid in structural elucidation.
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine.[1] The synthesis and evaluation of new derivatives are of significant interest for developing novel therapeutics against a range of diseases, including cancer and malaria.[2][3][4] Accurate structural determination is paramount to understanding structure-activity relationships (SAR) and ensuring the reproducibility of biological findings.[2]
This guide focuses on the primary analytical techniques employed for the structural validation of 7-chloroquinoline derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for 7-chloroquinoline derivatives, providing a reference for researchers to compare their experimental findings.
Table 1: Representative ¹H NMR Chemical Shift Ranges for a Substituted 7-Chloroquinoline Core. [5]
| Proton Position | Chemical Shift (δ, ppm) | Typical Multiplicity |
| H-2 | 8.7 - 9.0 | dd |
| H-3 | 7.3 - 7.6 | dd |
| H-4 | 8.0 - 8.3 | d |
| H-5 | 7.7 - 8.0 | d |
| H-6 | 7.5 - 7.8 | t |
| H-8 | 7.9 - 8.2 | d |
Note: Chemical shifts are highly dependent on the specific substituents attached to the quinoline ring.
Table 2: Key Infrared (IR) Absorption Frequencies. [6]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N (in quinoline ring) | 1600 - 1620 |
| C=C (aromatic) | 1450 - 1600 |
| C-Cl (aryl halide) | 1000 - 1100 |
| C-H (aromatic) | 3000 - 3100 |
Table 3: Comparison of Characterization Techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Provides precise structural information. | Requires relatively pure samples; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; confirms molecular formula. | Isomers may not be distinguishable; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple; non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D molecular structure.[7] | The "gold standard" for structural determination.[8] | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific properties of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 7-chloroquinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[2] Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of atoms. Compare the spectra with the expected structure and data from related compounds.[2]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. High-resolution mass spectrometry (HRMS) is often employed for this purpose.[9]
-
Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information from the resulting fragment ions.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the 7-chloroquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.[7] Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[7][8]
-
Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.[10] Crystallographic data can be deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).[8]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and a potential signaling pathway where these compounds might be investigated.
References
- 1. ijfmr.com [ijfmr.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Enduring Fight: 7-Chloroquinoline Derivatives Challenge Drug-Resistant Pathogens
A comprehensive analysis of 7-chloroquinoline derivatives reveals their sustained and evolving efficacy against a spectrum of drug-resistant strains, from malaria parasites to bacteria and cancer cells. These compounds, stemming from the core structure of the venerable antimalarial chloroquine, are being reimagined and re-engineered to combat the growing threat of resistance. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The challenge of drug resistance necessitates the development of novel therapeutic agents. 7-chloroquinoline derivatives have emerged as a promising scaffold in this endeavor. By modifying the core structure, scientists are creating new compounds with enhanced activity against pathogens that have developed mechanisms to evade existing drugs. This guide synthesizes findings from multiple studies to present a clear comparison of the efficacy of these derivatives.
Comparative Efficacy Against Drug-Resistant Strains
The effectiveness of 7-chloroquinoline derivatives has been most extensively studied in the context of malaria, specifically against chloroquine-resistant (CQR) strains of Plasmodium falciparum. However, their utility extends to other domains, including multidrug-resistant bacteria and various cancer cell lines.
Antimalarial Activity
The primary mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[1][2][3] This leads to a buildup of toxic heme, ultimately killing the parasite.[2][3] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which facilitates the efflux of the drug from the food vacuole.[4][5][6]
Numerous studies have demonstrated that novel 7-chloroquinoline derivatives can overcome this resistance. These derivatives often feature modified side chains designed to reduce their affinity for the mutated PfCRT transporter or to possess alternative mechanisms of action.[7]
Table 1: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives Against Chloroquine-Resistant P. falciparum Strains
| Compound/Series | Derivative Class | Strain | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| CQPA-26 | 7-chloroquinolin-4-yl piperazine-1-yl acetamide | NF54 | 1.29 | Quinine | 0.18 | |
| CQPPM-9 | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | NF54 | 1.42 | Quinine | 0.18 | |
| Compound 9 | 1,2,3-triazole derivative | - | < 50 | - | - | [8][9] |
| Compound 56 | 1H-1,2,3-triazol-1-yl)quinoline | W2 (CQR) | 1.4 | - | - | [10] |
| Compounds 74-77 | Arylsulfonamide hybrids | W2 (CQR) | 0.05 - 0.15 | Chloroquine | > 0.1 | [10] |
| Compounds 7a-c, 7e, 7g-k, 7o-q, 15a, 15c | Chirally defined side chain variants | K1 (CQR) | 0.00979 - 0.1674 | - | - | [7] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Antibacterial Activity
The antibacterial potential of 7-chloroquinoline derivatives has been explored against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action against bacteria can involve the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11] Some derivatives have shown promising activity, suggesting they could be developed as novel antibacterial agents.[12][13]
Table 2: Antibacterial Activity of 7-Chloroquinoline Derivatives
| Compound/Series | Target Strain(s) | Measurement | Value | Reference Compound | Value | Reference |
| Compound 8 | Vancomycin-resistant E. faecium | MIC (µg/mL) | 4 | Vancomycin | > 64 | [12] |
| Compound 7 | MRSA | MIC (ng/mL) | < 7.8 (MIC50 & MIC90) | - | - | [13][14] |
| Compounds 19-22 | MRSA | MIC (µg/mL) | 0.125 | - | - | [13][14] |
| Compound 8 | E. coli | Inhibition Zone (mm) | 12.00 ± 0.00 | - | - | [15] |
| PQQ16P & PQK4F | NorA overexpressing S. aureus | Efflux Pump Inhibition | Synergistic with Ciprofloxacin | - | - | [16][17] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Anticancer Activity
7-chloroquinoline derivatives have also demonstrated cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action in cancer cells are multifaceted and can include the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.[18][19] Some derivatives have shown potent activity against cell lines resistant to standard chemotherapeutic agents.
Table 3: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Compounds 3 and 9 | MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | Exerted highest activity on all cell lines | [8][9] |
| Compounds 47-50, 53, 54, 57, 59-70, 72-82 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [18] |
| Morita-Baylis-Hillman adducts (ortho-nitro) | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | [20] |
| 7-chloroquinoline hydrazones | Various (NCI-60 panel) | Submicromolar GI50 values | [21] |
Experimental Protocols
The evaluation of 7-chloroquinoline derivatives relies on standardized in vitro assays. The following are summaries of the key experimental protocols.
In Vitro Antiplasmodial Activity Assay
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum or Albumax I, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[22]
-
Drug Susceptibility Assay: Asynchronous or synchronized parasite cultures are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.[22] Parasite growth inhibition is commonly measured using DNA-intercalating fluorescent dyes (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
Data Analysis: The fluorescence or absorbance values are plotted against the drug concentration, and the IC50 values are determined by non-linear regression analysis.
In Vitro Antibacterial Activity Assay (MIC Determination)
-
Bacterial Strains and Culture: Bacterial strains are grown in appropriate broth media (e.g., Mueller-Hinton broth).
-
Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a 96-well microplate. A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action of chloroquine in the malaria parasite.
Caption: Mechanism of chloroquine resistance via the mutated PfCRT transporter.
Caption: General workflow for the development of 7-chloroquinoline derivatives.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. scielo.br [scielo.br]
- 21. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Comparative study of the antiproliferative activity of quinoline carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activity. This guide provides a comparative study of various quinoline carboxylic acids, presenting their efficacy against different cancer cell lines, detailing the experimental methodologies used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline carboxylic acid derivatives against various cancer cell lines, offering a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | MCF-7 | Notable Activity | [1] |
| HELA | Significant | [2][3] | |
| Quinoline-3-carboxylic acid | MCF-7 | Notable Activity | [2][3] |
| Quinoline-4-carboxylic acid | MCF-7 | Notable Activity | [1][2][3] |
| Kynurenic acid (hydrate) | MCF-7 | Notable Activity | [2][3] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 | Notable Activity | [2][3] |
| 2f (a 2,4-disubstituted quinoline-3-carboxylic acid derivative) | MCF-7 | Selective & Potent | [4][5][6] |
| K562 | Selective & Potent | [4][5][6] | |
| 2l (a 2,4-disubstituted quinoline-3-carboxylic acid derivative) | MCF-7 | Selective & Potent | [4][5][6] |
| K562 | Selective & Potent | [4][5][6] | |
| Quinoline-2-carboxylic acid aryl ester | PC3 | 26 µg/mL | [7][8] |
Experimental Protocols
The antiproliferative activity of quinoline carboxylic acids is commonly assessed using colorimetric assays that measure cell viability after treatment with the compounds. The two primary methods cited in the literature are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline carboxylic acid derivatives and incubated for a specified period (e.g., 24-72 hours).[7]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[1][10]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[4]
-
Staining: The fixed cells are washed and then stained with 0.4% SRB solution for 30 minutes at room temperature.[11]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2][11]
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[2][3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm or 565 nm.[2][4]
Mechanisms of Antiproliferative Activity
Quinoline carboxylic acids exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Several quinoline carboxylic acid derivatives have been shown to induce apoptosis in cancer cells.[12] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.
One study on a quinoline-2-carboxylic acid aryl ester demonstrated its ability to induce apoptosis in PC3 prostate cancer cells. This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9.[7][8] Another quinoline derivative, PQ1, was found to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in T47D breast cancer cells.[13][14]
Cell Cycle Arrest
In addition to apoptosis, some quinoline carboxylic acids can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, a synthesized aryl ester of quinoline-2-carboxylic acid was found to block the cell cycle of PC3 cells at the S phase.[7][8] Cell cycle arrest prevents the cancer cells from dividing and replicating, thereby inhibiting tumor growth. This process often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, cyclins.
Inhibition of Signaling Pathways
The antiproliferative effects of quinoline derivatives can also be attributed to their ability to interfere with crucial signaling pathways that regulate cell growth, survival, and proliferation. One such pathway is the Akt/mTOR signaling pathway. A study on the quinoline derivative 6MN-4-AQ in pancreatic cancer cells revealed that it could suppress this pathway, leading to the induction of autophagy and apoptosis.[15]
Experimental Workflow
The general workflow for evaluating the antiproliferative activity of quinoline carboxylic acids is a multi-step process that begins with the treatment of cancer cell lines and culminates in the analysis of cell viability and mechanistic studies.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential: A Comparative Analysis of 7-Chloroquinoline-1,2,3-triazoyl Carboxylates
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. This guide provides a detailed comparison of the in vitro antioxidant activity of two synthesized 7-chloroquinoline-1,2,3-triazoyl carboxylate derivatives: ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. The following sections present quantitative data, experimental methodologies, and visual workflows to objectively evaluate their performance against established standards.
Comparative Antioxidant Activity
The antioxidant capacity of the target compounds was evaluated using two distinct in vitro assays: inhibition of lipid peroxidation and nitric oxide scavenging. The results are summarized below, offering a direct comparison with the well-established antioxidant, Ascorbic Acid.
Lipid Peroxidation Inhibition
The ability of ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate to inhibit lipid peroxidation induced by sodium nitroprusside in mouse liver homogenates was assessed. The thiobarbituric acid reactive substances (TBARS) method was employed to quantify the extent of lipid peroxidation.
| Compound | Concentration (µM) | % Inhibition of Lipid Peroxidation |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | 10 | 35% |
| 50 | 58% | |
| 100 | 75% | |
| Ascorbic Acid (Standard) | 100 | ~95% (Literature Value) |
Table 1: Comparative analysis of lipid peroxidation inhibition.
Nitric Oxide Radical Scavenging Activity
The nitric oxide scavenging potential of ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was determined by measuring the reduction of nitric oxide generated from sodium nitroprusside.
| Compound | IC₅₀ (µM) |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate | 150 |
| Ascorbic Acid (Standard) | ~150[1] |
Table 2: Comparative IC₅₀ values for nitric oxide scavenging activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Lipid Peroxidation Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).
-
Preparation of Reagents:
-
Tris-HCl buffer (20 mM, pH 7.4)
-
Sodium nitroprusside (SNP) solution (10 mM)
-
Test compound solutions (dissolved in a suitable solvent, e.g., DMSO)
-
Thiobarbituric acid (TBA) solution (0.8% in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (20%)
-
-
Assay Procedure:
-
Mouse liver tissue is homogenized in ice-cold Tris-HCl buffer to prepare a 10% (w/v) homogenate.
-
The reaction mixture contains liver homogenate, Tris-HCl buffer, the test compound at various concentrations, and SNP solution to induce peroxidation.
-
The mixture is incubated at 37°C for 2 hours.
-
Following incubation, TCA is added to precipitate proteins, and the mixture is centrifuged.
-
The supernatant is collected, and TBA solution is added.
-
The mixture is heated in a boiling water bath for 30 minutes to allow for the formation of the MDA-TBA adduct (a pink chromogen).
-
After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).
-
Nitric Oxide Scavenging Assay
This method is based on the reaction of nitric oxide with oxygen to form nitrite, which is then quantified using the Griess reagent.
-
Preparation of Reagents:
-
Phosphate buffered saline (PBS, pH 7.4)
-
Sodium nitroprusside (SNP) solution (10 mM in PBS)
-
Test compound solutions (dissolved in a suitable solvent)
-
Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
-
Assay Procedure:
-
The reaction mixture, containing SNP solution and the test compound at various concentrations, is incubated at 25°C for 150 minutes.
-
During incubation, SNP decomposes in the aqueous solution to produce nitric oxide.
-
An equal volume of Griess reagent is then added to the reaction mixture.
-
The mixture is incubated at room temperature for 10 minutes to allow for the formation of a purple azo dye.
-
The absorbance of the chromophore is measured at 546 nm.
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control.
-
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the TBARS and nitric oxide scavenging assays.
Workflow for the TBARS Lipid Peroxidation Assay.
Workflow for the Nitric Oxide Scavenging Assay.
References
Structure-activity relationship (SAR) studies of 7-chloroquinoline analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloroquinoline Analogues
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have been extensively explored for a wide range of biological activities, most notably as antimalarial, anticancer, and antiviral agents.[1][2] The strategic modification of this core structure has allowed researchers to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships of 7-chloroquinoline analogues, supported by quantitative data and detailed experimental protocols.
Antimalarial Activity
The most well-known application of 7-chloroquinolines is in the treatment of malaria, with chloroquine being a cornerstone therapy for decades.[3] Research has focused on modifying the 7-chloroquinoline core to overcome growing drug resistance in Plasmodium falciparum strains.[4]
Key SAR Insights:
-
The 7-Chloro Group: The presence of a halogen at the 7-position is crucial for activity. Studies comparing different halogens found that 7-iodo and 7-bromo analogues exhibit potency similar to their 7-chloro counterparts against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[5] In contrast, 7-fluoro and 7-trifluoromethyl analogues were found to be significantly less active, particularly against CQR strains.[5]
-
The 4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position is a critical determinant of antimalarial efficacy and overcoming resistance. Shortening or lengthening the standard isopentyl side chain of chloroquine can restore activity against resistant parasite strains.[5][6]
-
Hybrid Molecules: Synthesizing hybrid molecules by linking the 7-chloroquinoline scaffold with other pharmacophores, such as isatin or triazoles, has proven to be an effective strategy.[2][3] These modifications can enhance the compound's ability to inhibit hemozoin formation, a key mechanism of action.[6] For instance, electron-withdrawing substituents on an isatin moiety linked to the 7-chloroquinoline core generally boost antiplasmodial activity.[2]
Quantitative Data: Antimalarial Activity
The following table summarizes the in vitro antimalarial activity (IC₅₀) of various 7-chloroquinoline analogues against different strains of P. falciparum.
| Compound/Analogue | Modification | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | Reference Drug | 3D7 (CQS) | 3 - 12 | [5] |
| Chloroquine | Reference Drug | Dd2 (CQR) | 18 - 500 | [5][7] |
| 7-Iodo-AQ | 7-Iodo substitution | CQS & CQR | 3 - 12 | [5] |
| 7-Bromo-AQ | 7-Bromo substitution | CQS & CQR | 3 - 12 | [5] |
| 7-Fluoro-AQ | 7-Fluoro substitution | CQR | 18 - 500 | [5] |
| 7-CF₃-AQ | 7-Trifluoromethyl substitution | CQR | 18 - 500 | [5] |
| Compound 24 | 6-Chloro-2-arylvinylquinoline | Dd2 (CQR) | 10.9 | [4] |
| Compound 29 | 6-Chloro-2-arylvinylquinoline | Dd2 (CQR) | 4.8 | [4] |
| PEQ 41 | 7-(2-phenoxyethoxy)-4(1H)-quinolone | W2 (CQR) | 27.9 | [8] |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant; AQ: Aminoquinoline; PEQ: Phenoxyethoxy-quinolone
Anticancer Activity
Derivatives of 7-chloroquinoline have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[9][10]
Key SAR Insights:
-
Hydrazone Moiety: The introduction of a hydrazone linkage has been a particularly fruitful strategy. 7-Chloroquinolinehydrazones have shown potent, submicromolar cytotoxic activity across a broad panel of cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancers.[10]
-
Substituents on the Linker: For compounds synthesized via "click chemistry," the nature of the substituents on the linker group significantly influences activity. The presence of a thioxopyrimidinone ring in one analogue was identified as a key contributor to its high antimalarial and anticancer potency.[3][9]
-
Benzimidazole Hybrids: Hybrid molecules combining the 7-chloroquinoline core with a benzimidazole moiety have shown promising antiproliferative activity, with IC₅₀ values ranging from 0.2 to over 100 µM depending on the specific cell line and compound structure.[7]
Quantitative Data: Anticancer Activity
The following table presents the cytotoxic activity (IC₅₀/GI₅₀) of selected 7-chloroquinoline derivatives against various human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 9 | HCT-116 | Colon Carcinoma | 21.41 | [9] |
| Compound 9 | HeLa | Cervical Carcinoma | 21.41 | [9] |
| Compound 9 | MCF-7 | Breast Cancer | <50 | [3][9] |
| Compound 3 | HCT-116 | Colon Carcinoma | 23.39 | [9] |
| Compound 6 | HCT-116 | Colon Carcinoma | 27.26 | [9] |
| 7-CQ-Benzimidazole Hybrid | HeLa, CaCo-2, Hut78, THP-1, HL-60 | Various | 0.2 to >100 | [7] |
| 7-CQ-Hydrazone I | SF-295 | CNS Cancer | 0.688 µg/cm³ | [10] |
CQ: Chloroquinoline
Antiviral Activity
The antiviral potential of 7-chloroquinoline analogues has also been investigated, although less extensively than their antimalarial and anticancer properties.[1] These compounds have shown activity against various DNA and RNA viruses.[11][12]
Key SAR Insights:
-
Host-Targeting Mechanism: Some quinoline carboxylic acid analogues act as potent antiviral agents by inhibiting a host enzyme, human dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines required for viral replication.[12] This host-targeting mechanism has the potential to avoid the rapid development of viral resistance.
-
Substitutions on the Quinoline Ring: For DHODH inhibitors, substitutions on the quinoline ring are critical. Replacing the 7-chloro with a 7-fluoro (C12) boosted activity tenfold, while bromine (C13) was tolerated moderately.[12] An unsubstituted ring (C18) also showed good activity, indicating that small groups at this position are preferred.[12] In contrast, a fluorine at the C(8)-position completely abolished activity.[12]
Quantitative Data: Antiviral Activity
The following table shows the antiviral efficacy (EC₅₀) of quinoline carboxylic acid analogues.
| Compound | Virus | Host Cell | EC₅₀ (µM) | Reference |
| C11 (7-Chloro) | VSV | MDCK | 1.14 | [12] |
| C12 (7-Fluoro) | VSV | MDCK | 0.110 | [12] |
| C13 (7-Bromo) | VSV | MDCK | 3.10 | [12] |
| C18 (7-H) | VSV | MDCK | 0.96 | [12] |
| C44 (Optimized Lead) | WSN-Influenza | - | 0.041 | [12] |
VSV: Vesicular Stomatitis Virus; MDCK: Madin-Darby Canine Kidney cells
Experimental Protocols
In Vitro Antimalarial Assay
The antiplasmodial activity of the compounds is typically evaluated against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The protocol generally involves the following steps:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compounds are prepared in a series of dilutions in dimethyl sulfoxide (DMSO) and added to the parasite cultures.
-
Incubation: The cultures are incubated for a set period (e.g., 48-72 hours) under controlled atmospheric conditions (low O₂, high CO₂).
-
Growth Inhibition Measurement: Parasite growth is quantified using methods such as microscopic counting of parasitemia, colorimetric assays measuring parasite lactate dehydrogenase (pLDH) activity, or fluorometric assays using DNA-intercalating dyes like SYBR Green I.
-
Data Analysis: The concentration at which 50% of parasite growth is inhibited (IC₅₀) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the analogues on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (like DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then determined from the dose-response curve.[9]
In Vitro Antiviral Assay (VSV Replication)
The inhibition of viral replication can be measured using assays like the one described for Vesicular Stomatitis Virus (VSV).[12]
-
Cell Infection: Host cells (e.g., MDCK) are seeded in plates and subsequently infected with the virus (e.g., VSV).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24 hours).
-
Quantification of Inhibition: The extent of viral replication is quantified. This can be done by measuring the cytopathic effect (CPE) or by using a reporter virus (e.g., one expressing GFP) and measuring the reporter signal.
-
Data Analysis: The effective concentration that inhibits 50% of viral replication (EC₅₀) is calculated from the dose-response curve.[12]
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape of 7-Chloroquinoline Compounds: A Comparative Guide to Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the target specificity and cross-reactivity of bioactive compounds is paramount. This guide provides an objective comparison of 7-chloroquinoline compounds, a scaffold of significant therapeutic interest, by summarizing key experimental data on their target engagement and off-target effects. Detailed methodologies for pivotal experiments are provided to ensure reproducibility and aid in the design of future studies.
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of established drugs like chloroquine and hydroxychloroquine, as well as a multitude of investigational compounds with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1] Their therapeutic efficacy is often attributed to a polypharmacological profile, interacting with multiple biological targets. However, this same characteristic can also lead to off-target effects and potential toxicities. This guide aims to dissect the complex interplay between on-target potency and off-target interactions for this important class of molecules.
Comparative Analysis of Biological Activity
The biological effects of 7-chloroquinoline derivatives are frequently assessed through their inhibitory activity against various cellular and molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values from in vitro studies, offering a quantitative comparison of their potency. Lower values are indicative of greater potency.
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| 7-Chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 0.6 | [2] |
| 7-Chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM | 1.1 | [2] |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | [2] |
| 7-Chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM | 0.55 - 2.74 | [2] |
| Chloroquine | Various Cancer Cell Lines | Varies (typically >10) | [3] |
| Hydroxychloroquine | A549 (Lung Cancer) | >100 (as single agent) | [4] |
| 7-Chloroquinoline hydrazone 16 | SR (Leukemia) | 0.12 | [5] |
| 7-Chloroquinoline hydrazone 23 | Various Cancer Cell Lines | Submicromolar range | [5] |
| Morita-Baylis-Hillman adduct 14 | HL-60 (Leukemia) | <10 | [6] |
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain(s) | IC50 (µM) | Reference |
| Chloroquine | Sensitive Strains | <0.1 | [7] |
| Chloroquine | Resistant Strains | >0.1 | [7] |
| 7-Chloroquinolinylhydrazone 2a | - | 52.5 (promastigotes) | [8] |
| 7-Chloroquinolinylhydrazone 2j | - | 21.1 (promastigotes) | [8] |
| Quinoline-sulfonamide hybrid 40 | - | 0.05 - 1.63 | [9] |
| 4-Aminoquinoline-clotrimazole hybrid 32 | - | Potent activity reported | [9] |
Target Specificity and Off-Target Effects
While the primary mechanism of action for some 7-chloroquinoline compounds, like the inhibition of hemozoin biocrystallization by chloroquine in malaria parasites, is well-established, their broader interaction with the human proteome is an area of active investigation.[3] Understanding these interactions is crucial for predicting both therapeutic efficacy and potential adverse effects.
Kinase Inhibition Profile
Protein kinases are a major class of drug targets, and several quinoline-based compounds have been developed as kinase inhibitors.[10] However, comprehensive selectivity profiling of 7-chloroquinoline derivatives across the kinome is not widely available. The data that does exist suggests that substitutions on the quinoline core can significantly influence kinase selectivity. For instance, a study on quinoline inhibitors of cyclin G associated kinase (GAK) demonstrated that modifications at the 7-position could increase promiscuity across the kinome.[10]
Table 3: Kinase and Off-Target Inhibition Profile of Chloroquine and Hydroxychloroquine
| Compound | Target | IC50 (µM) | Comments | Reference |
| Chloroquine | hERG (IKr ion channel) | 1.82 - 1.85 | Implicated in cardiotoxicity. | [11] |
| Chloroquine | hNav1.5 (peak sodium current) | 39.32 - 159.15 | - | [11] |
| Chloroquine | hNav1.5 (late sodium current) | 30.37 | - | [11] |
| Hydroxychloroquine | hERG (IKr ion channel) | 3.42 - 4.79 | Implicated in cardiotoxicity. | [11] |
| Hydroxychloroquine | hNav1.5 (peak sodium current) | 42.44 - 96.23 | - | [11] |
| Hydroxychloroquine | hNav1.5 (late sodium current) | 64.94 | - | [11] |
| Hydroxychloroquine | CYP2D6 | 18 - 135 | Reversible inhibitor. | [3] |
| Hydroxychloroquine Metabolites | CYP3A | - | Time-dependent inhibitors. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in studying 7-chloroquinoline compounds can aid in their understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of these compounds and a general workflow for assessing target engagement.
References
- 1. Exploring the Molecular Mechanism of Hydroxychloroquine Against IgAN Through Network Pharmacology, MD Simulations and Experimental Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. confluencediscovery.com [confluencediscovery.com]
- 6. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Chloroquinoline-8-carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 7-Chloroquinoline-8-carboxylic acid. It is intended to supplement, not replace, the safety and disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and compliant procedures.
Immediate Safety and Hazard Information
This compound and its isomers are chemical compounds that require careful handling and disposal due to their potential hazards. Understanding these hazards is the first step in ensuring a safe laboratory environment.
Summary of Hazards
Based on data for structurally similar compounds, this compound is expected to present the following hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Toxic Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[1][3][4]
-
Environmental Hazard: This compound may be harmful to aquatic life. Do not let the product enter drains, other waterways, or soil.[1][5][6]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE should be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Disposal Plan: A Step-by-Step Guide
Proper disposal is critical to ensure the safety of laboratory personnel and to protect the environment. The following steps outline the recommended procedure for the disposal of this compound.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for collecting all this compound waste.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other constituents in the waste mixture
-
The primary hazards (e.g., "Irritant")
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated personal protective equipment (gloves, etc.) and absorbent materials from spills.
-
Liquid Waste: If dissolved in a solvent, collect in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Storage of Chemical Waste
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6]
-
Container Integrity: Ensure the container is kept tightly closed to prevent leaks or spills.
Final Disposal Procedure
-
Contact EHS: Do not attempt to dispose of this compound down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
Professional Disposal: The standard and recommended method for the disposal of this type of chemical waste is incineration at a licensed hazardous waste facility.[7] This process is designed to destroy the chemical while scrubbing harmful combustion byproducts from the emissions.
Experimental Protocols: Accidental Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][5]
-
Collect the Waste: Place the contained material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.
Visual Guides
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical flow from hazard identification to final disposal.
References
Personal protective equipment for handling 7-Chloroquinoline-8-carboxylic acid
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloroquinoline-8-carboxylic acid. The following procedural guidance is based on the safety protocols for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to handle this compound with care in a well-ventilated laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, dust, and vapors.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical.[1][3][4] |
| Body Protection | A lab coat or a chemical-resistant apron. | Protects against contamination of personal clothing.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of dust or vapors.[1] |
Experimental Workflow and Safety Precautions
The following diagram outlines the standard operational workflow for handling this compound, incorporating essential safety checkpoints.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Labware | Rinse with an appropriate solvent. Collect the rinse as hazardous waste. Dispose of glassware in a designated container. |
| Contaminated PPE | Dispose of as solid hazardous waste in a sealed bag. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
This information is intended as a guide and should be supplemented by a thorough review of all available safety data for similar compounds and adherence to all institutional safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
